1,7-Heptanediamine

Catalog No.
S605898
CAS No.
646-19-5
M.F
C7H18N2
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Heptanediamine

CAS Number

646-19-5

Product Name

1,7-Heptanediamine

IUPAC Name

heptane-1,7-diamine

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2

InChI Key

PWSKHLMYTZNYKO-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,7-diaminoheptane, 1,7-heptadiamine

Canonical SMILES

C(CCCN)CCCN

The exact mass of the compound 1,7-Diaminoheptane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45777. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,7-Heptanediamine solubility ethanol water

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and General Solubility

1,7-Heptanediamine (CAS No. 646-19-5), also known as 1,7-diaminoheptane or heptamethylenediamine, is an aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol [1] [2].

According to multiple chemical suppliers, this compound is generally soluble in both water and ethanol, as well as in other common organic solvents like acetone, ether, and benzene [1] [2]. One source specifies its solubility in water as 450 g/L [1]. However, this is a single value and does not describe its behavior in ethanol-water mixtures.

Key Physical Properties

The table below summarizes the fundamental physical properties of this compound, which are crucial for handling and experimental design.

Property Value
Melting Point 26-29 °C (lit.) [1]
Boiling Point 223-225 °C (lit.) [1]
Density 0.86 g/cm³ [1] [2]
Refractive Index 1.4590 [1]

Research Strategies for Solubility Data

The absence of specific mixture data means you may need to obtain it experimentally. Here is a common methodological approach used for similar compounds, which you can adapt.

Start Experimental Workflow for Solubility Measurement Step1 1. Preparation Prepare solvent mixtures (e.g., varying ethanol/water ratios) Start->Step1 Step2 2. Saturation Add excess solute to each solvent and equilibrate at constant temperature Step1->Step2 Step3 3. Sampling Withdraw a portion of the saturated liquid phase Step2->Step3 Step4 4. Analysis Quantify solute concentration using analytical methods (e.g., HPLC, gravimetry) Step3->Step4 Step5 5. Modeling Correlate data with thermodynamic models (e.g., Apelblat) Step4->Step5

Experimental workflow for determining solubility

  • Experimental Protocols: The saturation shake-flask method is a standard technique for this purpose [3]. This involves adding an excess amount of the diamine to vials containing different ethanol-water mixtures, equilibrating them in a temperature-controlled water bath with agitation, and then analyzing the concentration of the dissolved solute in the saturated solution [3].
  • Data Correlation: Once experimental data is collected at different temperatures, it can be correlated using thermodynamic models such as the Modified Apelblat equation or the λh equation to predict solubility under other conditions [3].

Handling and Safety Information

For your experimental work, please note that this compound is classified as air-sensitive and requires storage under an inert atmosphere at room temperature [1] [2]. It is also corrosive, causing severe skin burns and eye damage [2].

References

1,7-Heptanediamine storage conditions air sensitive

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The following table summarizes the core storage conditions for 1,7-Heptanediamine:

Specification Requirement / Condition
Air Sensitivity Air Sensitive [1] [2]
Recommended Storage Temp. Room Temperature (Recommended in a cool and dark place, <15°C) [1] [2]
Inert Gas Storage Required (Store under inert gas) [1] [2]
Hazard Statements Causes severe skin burns and eye damage [1] [3] [2]

Physicochemical Properties

Understanding the physical properties is crucial for predicting the compound's behavior during storage. Key data is consolidated below:

Property Value / Description
CAS RN 646-19-5 [1] [3] [2]
Molecular Formula C₇H₁₈N₂ [1] [3] [2]
Physical State (at 20°C) Solid [1] [2]
Melting Point 26°C to 30°C [3] [4]
Boiling Point 223°C to 225°C [1] [3] [2]

Safety & Handling Protocols

The recommended safety precautions from the GHS Precautionary Statements are extensive and should be strictly followed [1] [2]:

  • Personal Protection: Wear protective gloves, protective clothing, eye protection, and face protection (P280) [1] [2].
  • In Case of Contact:
    • On skin: Take off contaminated clothing immediately and rinse skin with water/shower (P303+P361+P353) [1] [2].
    • In eyes: Rinse cautiously with water for several minutes. Remove contact lenses if possible. Continue rinsing and immediately call a POISON CENTER or doctor (P305+P351+P338+P310) [1] [2].
  • If Inhaled: Remove person to fresh air and seek immediate medical attention (P304+P340+P310) [1] [2].
  • If Swallowed: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) [1] [2].
  • General Advice: Do not breathe dusts or mists (P260) and wash skin thoroughly after handling (P264) [1] [2].

Experimental Workflow for Handling

The workflow diagram below outlines the critical steps for safely storing and handling this compound in a laboratory setting.

Start Start: Retrieve this compound Step1 1. Work in a Fume Hood Start->Step1 Step2 2. Wear Appropriate PPE (Gloves, Lab Coat, Eye/Face Protection) Step1->Step2 Step3 3. Keep Container Sealed Under Inert Gas When Not in Use Step2->Step3 Step4 4. Weigh/Sample Quickly Minimize Air Exposure Time Step3->Step4 Step5 5. Reseal Container and Return to Cool, Dark Storage (<15°C) Step4->Step5 End End: Proceed with Experiment Step5->End

Handling workflow for air-sensitive this compound.

Key Takeaways for Professionals

  • Primary Storage Concern: The compound's air sensitivity is the most critical factor influencing its storage [1] [2]. The recommended practice of storing under an inert gas (such as nitrogen or argon) is essential to prevent degradation and maintain purity.
  • Physical State Management: With a melting point close to room temperature (26-30°C) [3] [4], the chemical may change between solid and liquid. Storing it in a cool place (<15°C) [1] [2] helps maintain it as a solid, which can be safer and easier to handle.
  • Material Compatibility: Note that this compound is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents [3]. Ensure it is stored away from such materials.

References

1,7-Heptanediamine Heptamethylenediamine

Author: Smolecule Technical Support Team. Date: February 2026

Basic Identifiers and Properties

The table below summarizes the fundamental chemical information for 1,7-Heptanediamine.

Property Type Details
CAS Registry Number 646-19-5 [1] [2] [3]
Systematic Names This compound, 1,7-Diaminoheptane, Heptamethylenediamine [1] [2] [4]
Molecular Formula C₇H₁₈N₂ [1] [2] [3]
Molecular Weight 130.23 g/mol [1] or 130.24 g/mol [2] [3] [4]
SMILES NCCCCCCCN [2] [3]
InChI Key PWSKHLMYTZNYKO-UHFFFAOYSA-N [2] [3] [4]
Linear Formula H₂N(CH₂)₇NH₂ [1] [3]

Physical and Chemical Property Data

The following table consolidates quantitative data from various suppliers and sources.

Property Value / Range Notes
Melting Point 26 - 30 °C [1] [3] [4] Commonly reported as 26-29 °C (lit.) [1]
Boiling Point 223 - 225 °C [1] [3] [4] --
Density 0.86 g/cm³ [1] [3] --
Flash Point 87 °C (188 °F) [3] Also listed as 190 °F [1]
Refractive Index 1.459 [1] [3] --
Water Solubility Soluble [1] [3] [4] Reported as 450 g/L [1]
Purity ≥ 98.0% [2] [3] [4] Available from commercial suppliers

Safety and Handling Information

This compound is considered air sensitive [1] [4] and corrosive.

Aspect Information
Hazard Codes C [1]
Risk Statements (H-Phrases) H314: Causes severe skin burns and eye damage [3] [4]
Safety Statements (P-Phrases) P280, P310, etc. [1] [3]
Transport Information UN 3259, 8, III [1] [4]
Incompatibilities Acids, acid chlorides, acid anhydrides, strong oxidizing agents [3]

Applications and Experimental Context

The search results indicate that 1,7-Diaminoheptane is used as a building block in organic synthesis. Specifically, it is used in the preparation of other chemical compounds like 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene, which act as deoxyhypusine synthase inhibitors [1] [3]. This suggests potential applications in biochemical and pharmaceutical research. A patent also describes its relevance in the production of Nylon-7 and Nylon-7,7 [5].

To help visualize the general workflow for utilizing this compound in a research setting, here is a conceptual diagram:

G A Procurement & Handling B Characterization & Purity Check A->B Ensure Specs C Reaction & Synthesis B->C Confirm Purity D Downstream Application C->D e.g., Polymerization E Biological Testing C->E e.g., Inhibitor Study

This diagram outlines a generic research pathway, from acquiring the chemical to its final application. The actual experimental protocols would need to be sourced from specialized scientific literature.

Commercial Availability

The compound is available from various chemical suppliers. The table below provides a summary for your reference.

Supplier / Source Purity Package Sizes Price Range (as found)
TCI America [2] > 98.0% 5 g, 25 g $82.02 - $288.94
Thermo Scientific (Alfa Aesar) [3] 98% 5 g, 25 g Information missing
Hebei Yanxi Chemical Co., Ltd. [1] 99% 1 kg and larger Not specified
Sichuan Zhuoyu Yantang Technology Co., Ltd. [1] 99% Not specified Not specified

References

Application Notes: A Novel Antitumor Polyamine Analogue

Author: Smolecule Technical Support Team. Date: February 2026

The synthetic polyamine analogue N,N'-bis-[3-(ethylamino)-propyl]-1,7-heptanediamine (often abbreviated as BEPH) has been identified as a compound with significant antiproliferative activity, showing particular promise in anticancer research during the early 1990s [1] [2]. Its mechanism is rooted in polyamine antagonism, exploiting the fact that natural polyamines like spermidine and spermine are essential for cell growth [1].

A key and remarkable characteristic of BEPH is its ability to stimulate a robust, T-cell-mediated antitumor immunity in cured animal models, indicating its action extends beyond direct cytotoxicity [2].


Detailed Experimental Protocols

The following protocols are reconstructed from methodologies described in the scientific literature for evaluating BEPH.

Protocol 1: In Vitro Antiproliferative and Cytotoxicity Assay

This protocol is used to determine the direct inhibitory effect of BEPH on cancer cell growth in culture.

  • 1. Cell Line and Culture: Utilize HeLa cells (human cervical adenocarcinoma) or L1210 cells (murine leukemia) cultured in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere [1].
  • 2. Compound Treatment:
    • Prepare a stock solution of BEPH in sterile water or PBS.
    • Plate cells at a standardized density (e.g., 5 x 10⁴ cells/mL) and allow to adhere overnight.
    • Treat cells with a range of BEPH concentrations (e.g., 0.1 µM to 10 µM). Include a control group treated with vehicle only.
    • The treatment period should extend for 4 days, with the culture medium and compound replenished every 48 hours [1].
  • 3. Assessment of Cell Growth and Viability:
    • IC₅₀ Determination: After 96 hours (4 days), count the cells using a hemocytometer or an automated cell counter. The IC₅₀ (concentration that inhibits cell growth by 50%) is calculated from a dose-response curve. For HeLa cells, the reported IC₅₀ is 0.25 µM [1].
    • Cloning Efficiency (Cytotoxicity): After treatment, plate a known number of cells at a very low density in a fresh, compound-free medium and allow them to form colonies for 1-2 weeks. Stain colonies with crystal violet and count. An 80% reduction in cloning efficiency after treatment with 0.25 µM BEPH confirms its cytotoxic, not just cytostatic, nature [1].
  • 4. Macromolecular Synthesis Inhibition:
    • Incorporate radioactive precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein) during the final 2-4 hours of BEPH treatment.
    • Measure the incorporation of radioactivity into acid-insoluble material using a scintillation counter. This will quantify the inhibition of DNA, RNA, and protein synthesis [1].
Protocol 2: In Vivo Antitumor Efficacy in a Leukemia Model

This protocol evaluates the therapeutic potential and immune-stimulating effects of BEPH in a live animal model.

  • 1. Animal and Tumor Model:
    • Use female C57BL/6 mice (or another appropriate strain), 6-8 weeks old.
    • Inoculate mice intraperitoneally (i.p.) with 10⁵ L1210 leukemia cells on day 0 [1] [2].
  • 2. Dosing Regimen:
    • BEPH Monotherapy: Administer BEPH at 10 mg/kg intraperitoneally once daily for 5 days, starting on day 1 [1]. Alternatively, a regimen of 5 mg/kg on days 3, 4, and 5 has also shown 100% cure rates [2].
    • Combination Therapy: To potentiate the effect, co-administer BEPH (10 mg/kg) with a polyamine oxidase (PAO) inhibitor, such as N,N'-bis-2-3-butadienylputrescine (10 mg/kg) on the same schedule [1].
  • 3. Endpoint Analysis:
    • Primary Endpoint: Monitor and record animal survival daily. Calculate the percentage increase in lifespan (%ILS) of treated groups compared to the vehicle control. A "cure" is defined as long-term survival (e.g., >60 days) with no signs of disease [1] [2].
    • Tumor Immunity Challenge: Re-challenge mice that have been cured with a second injection of L1210 cells. Use a naive mouse group as a control. Resistance to the second challenge indicates the development of specific antitumor immunity [2].
  • 4. Elucidating Immune Mechanism (T-cell Depletion):
    • To confirm the role of T-lymphocytes, repeat the therapy in T-cell-deficient nude mice. The curative effect of BEPH is expected to be absent in these mice [2].
    • Isolate splenocytes from cured mice. In an in vitro co-culture assay, demonstrate their specific cytolytic activity against L1210 target cells, but not against unrelated tumor cells (e.g., P388 leukemia). This cytolytic activity should be abolished by pre-treating the splenocytes with anti-Thy-1.2 antibodies and complement, which selectively eliminates T-cells [2].

The table below summarizes key quantitative data from these studies for easy reference.

Model System Key Metric Result Citation
In Vitro (HeLa cells) IC₅₀ (96-hour exposure) 0.25 µM [1]
In Vitro (HeLa cells) Cloning Efficiency (at 0.25 µM) ~20% of control [1]
In Vivo (L1210 mice) BEPH Monotherapy (10 mg/kg qd x5) 84% Increased Survival [1]
In Vivo (L1210 mice) BEPH + PAO Inhibitor 100% Cure Rate [1]

Pathway and Mechanism of Action

The following diagram illustrates the hypothesized mechanism of action of BEPH and its interaction with the polyamine pathway, leading to antitumor immunity.

G BEPH BEPH Treatment DirectEffect Direct Cytotoxic Effect BEPH->DirectEffect Inhibits Macromolecule Synthesis Metabolism Polyamine Metabolism Disruption BEPH->Metabolism Polyamine Antagonism TumorCell Tumor Cell Death DirectEffect->TumorCell PAO Potentiated Effect Metabolism->PAO PAO_Inhib PAO Inhibitor PAO_Inhib->PAO Blocks Catabolism PAO->TumorCell Enhanced Cytotoxicity Immunity Stimulation of T-cell Immunity Cure Tumor Eradication & Immunity Immunity->Cure T-cell Mediated TumorCell->Immunity Antigen Release

Research Implications and Future Directions

The early research on BEPH highlights several critical concepts that remain relevant in modern drug discovery:

  • Combination Strategy is Key: The dramatic improvement from 84% increased survival to a 100% cure rate when BEPH is combined with a PAO inhibitor underscores the importance of targeting multiple nodes in a biological pathway [1].
  • Immunogenic Cell Death: The finding that BEPH treatment leads to a T-cell-dependent, tumor-specific "immunity" is highly significant [2]. This suggests the compound may induce immunogenic cell death, a sought-after property in modern oncology, which could make it a candidate for combination with immunotherapies.
  • Modern Relevance of Polyamines: Recent studies continue to validate polyamine metabolism as a prime target in cancer, especially in difficult-to-treat KRAS-mutant cancers, where it can modulate ferroptosis, a form of regulated cell death [3].

References

Application Notes: BEPH (N,N'-Bis(3-Ethylaminopropyl)-1-7-Heptanediamine) as an Antitumor Agent

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Rationale

BEPH (N,N'-Bis-[3-(ethylamino)-propyl]-1-7-heptane diamine) is a novel synthetic polyamine analogue designed to exploit the absolute requirement of natural polyamines (putrescine, spermidine, and spermine) for cell growth. [1] The compound acts as a potent antiproliferative agent via polyamine antagonism, disrupting crucial cellular processes in tumor cells. [1]

The core structure of BEPH is derived from 1,7-Heptanediamine (also known as 1,7-Diaminoheptane or Heptamethylenediamine), a solid amine with the molecular formula C7H18N2 and a molecular weight of 130.24 g/mol. [2] [3] [4] This parent compound is soluble in water, ethanol, acetone, and ether. [4]

Mechanism of Action and Potentiation Strategy

BEPH exerts its antitumor effect primarily through the inhibition of macromolecular synthesis. In cultured HeLa and L1210 cells, BEPH treatment reduces the incorporation of radioactive precursors into DNA, RNA, and protein, with inhibition of protein synthesis occurring prior to effects on RNA and DNA. [1]

A key therapeutic strategy involves the potentiation of BEPH's activity through combination with inhibitors of the polyamine catabolizing enzyme polyamine oxidase (PAO). [1] This combination approach significantly enhances the antitumor efficacy of BEPH, leading to improved outcomes in vivo.

The following diagram illustrates the hypothesized mechanism of action for BEPH and its potentiation by PAO inhibitors:

G BEPH BEPH PolyamineDepletion PolyamineDepletion BEPH->PolyamineDepletion Induces PAOi PAO Inhibitors PAOi->PolyamineDepletion Potentiates MacroSynthInhibition Macromolecular Synthesis Inhibition PolyamineDepletion->MacroSynthInhibition Leads to Apoptosis Apoptosis MacroSynthInhibition->Apoptosis Results in TumorImmunity TumorImmunity Apoptosis->TumorImmunity Stimulates

Experimental Data and Protocols

In Vitro Antiproliferative Activity

The following table summarizes the in vitro efficacy data for BEPH against HeLa cells: [1]

Parameter Value Experimental Conditions
IC₅₀ 0.25 µM Four-day culture period
Cytotoxicity 80% reduction in cloning efficiency At IC₅₀ concentration (0.25 µM)
Polyamine Levels Only marginal changes At IC₅₀ concentration (0.25 µM)
Macromolecular Synthesis Inhibition of DNA, RNA, and protein synthesis Protein synthesis inhibited first

Protocol: In Vitro Cytotoxicity and Proliferation Assay (HeLa Cells)

  • Cell Culture: Maintain HeLa cells in appropriate culture medium (e.g., Eagle's MEM or DMEM supplemented with fetal bovine serum) under standard conditions (37°C, 5% CO₂). [1]
  • Compound Treatment: Prepare a stock solution of BEPH. Treat cells with a range of BEPH concentrations (e.g., 0.1-10 µM). Include a vehicle control.
  • Incubation: Expose cells to BEPH for a 4-day culture period. [1]
  • Viability Assessment:
    • IC₅₀ Determination: Use a colorimetric assay (e.g., MTT) at day 4 to determine cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).
    • Cloning Efficiency (Cytotoxicity): After treatment, trypsinize cells and re-seed at low density in drug-free medium. Allow colonies to form for 1-2 weeks, then fix, stain, and count colonies. Cytotoxicity is evidenced by a significant reduction in cloning efficiency. [1]
  • Macromolecular Synthesis Measurement: Incubate treated and control cells with radioactive precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein). Measure incorporation into acid-insoluble fractions via scintillation counting. [1]
In Vivo Antitumor Efficacy

The following table summarizes the in vivo efficacy data for BEPH in a mouse L1210 leukemia model: [1]

Treatment Group Dosage & Schedule Outcome
BEPH (monotherapy) 10.0 mg/kg, i.p., qd (x5) 84% prolongation of survival time vs. controls
BEPH + PAO Inhibitor (MDL 72527) 10.0 mg/kg each, i.p. 100% cure rate
BEPH + Other PAO Inhibitor 10.0 mg/kg each, i.p. 100% cure rate
Cured Animals Subsequent L1210 cell challenge Resistant to rechallenge, indicating tumor immunity

Protocol: In Vivo Efficacy Study (L1210 Leukemia Mouse Model)

  • Animal Model: Use appropriate mouse strain (e.g., DBA/2 mice for L1210 leukemia). [1]
  • Tumor Inoculation: Inoculate 10⁵ L1210 leukemia cells intraperitoneally (i.p.) into each mouse on day 0. [1]
  • Treatment Regimen:
    • Begin treatment on day 1 post-inoculum.
    • Administer BEPH at 10.0 mg/kg intraperitoneally, once daily for 5 days (qd x5). [1]
    • For combination therapy, co-administer a PAO inhibitor (e.g., N,N'-bis-2-3-butadienylputrescine or N-methyl-N'-2-3-butadienylputrescine) at 10.0 mg/kg, i.p. [1]
  • Endpoint Monitoring: Monitor animals daily and record survival times. Calculate the percentage increase in median survival time (MST) of treated groups compared to the vehicle control group. Animals surviving beyond a predefined period (e.g., 60 days) are considered "cured." [1]
  • Tumor Immunity Challenge: Re-challenge cured animals with a subsequent injection of L1210 cells to assess the development of protective immunity. [1]

Chemical Data and Handling

Starting Material: this compound

The following table summarizes the key chemical and safety properties of this compound, the foundational compound for BEPH: [3] [4] [5]

Property Specification
CAS RN 646-19-5
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.24 g/mol
Physical State Solid (White/Colorless powder to lump) [3]
Melting Point 26-30 °C [4]
Boiling Point 223-225 °C [3] [4]
Solubility Soluble in water, ethanol, acetone, ether [4]
Hazard Statements H314 (Causes severe skin burns and eye damage) [3] [5]
Precautionary Statements P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310 [3]
Storage Air sensitive; store under inert gas in a cool, dark place (<15°C recommended) [3]
BEPH Compound Profile
Property Specification
CAS RN 132004-62-7
Synonyms BEPH-3
Molecular Formula C₁₇H₄₀N₄
Molecular Weight 300.53 g/mol
SMILES C(CCCNCCCNCC)CCCNCCCNCC
Calculated Boiling Point 403.0 °C at 760 mmHg
Calculated Flash Point 198.9 °C

Discussion and Future Perspectives

The experimental data underscores the significant potential of BEPH as an antineoplastic agent. Its low micromolar IC₅₀ in vitro and the dramatic 100% cure rate achieved in vivo when combined with PAO inhibitors are highly promising. [1] The development of tumor immunity in cured animals suggests that BEPH-based therapy may not only be cytotoxic but also immunomodulatory, providing long-term protection against disease recurrence. [1]

The workflow for developing a BEPH-based therapeutic strategy can be summarized as follows:

G Start This compound Precursor Step1 Chemical Synthesis of BEPH Start->Step1 Step2 In Vitro Screening (HeLa, L1210 Cells) Step1->Step2 Step3 In Vivo Validation (L1210 Mouse Model) Step2->Step3 Step4 Combination Therapy with PAO Inhibitors Step3->Step4 Outcome Therapeutic Candidate with Tumor Immunity Step4->Outcome

Critical Considerations for Application

  • Compound Sourcing: BEPH (CAS 132004-62-7) is a specialty research chemical. The foundational compound, this compound (CAS 646-19-5), is available from several suppliers (e.g., Thermo Scientific, Tokyo Chemical Industry) with purities >98%. [3] [4] Researchers will likely need to synthesize BEPH from this precursor.
  • Safety and Handling: this compound is air-sensitive and causes severe skin burns and eye damage. It must be handled in a fume hood with appropriate PPE (gloves, eye protection). [3] [5]
  • Protocol Modernization: The cited protocols are from 1990. Contemporary researchers should adapt these foundational methods using modern standards, such as different cell lines, more refined animal models, and current analytical techniques while retaining the core mechanistic insights and effective combination strategy.

Conclusion

BEPH represents a compelling class of synthetic polyamine analogues with potent, mechanistically driven antitumor activity. The synergistic effect observed with PAO inhibitors and the subsequent induction of tumor immunity highlight a promising multi-faceted therapeutic approach. These application notes provide a foundation for researchers to further explore and develop this potent antitumor strategy in modern drug development contexts.

References

Introduction to 1,7-Heptanediamine and Biogenic Amines

Author: Smolecule Technical Support Team. Date: February 2026

1,7-Heptanediamine (also known as heptamethylenediamine, CAS 646-19-5) is a diaminoalkane with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.24 g/mol [1] [2]. In research, it serves as a model compound and structural analog for naturally occurring biogenic amines like cadaverine, facilitating method development [3].

Biogenic amines (BAs) are nitrogenous compounds formed primarily through the decarboxylation of amino acids. They are prevalent in various foods, especially those undergoing fermentation or spoilage, such as fish, cheese, and meats [4]. While they play roles in biological processes, their accumulation can pose health risks, making accurate analytical methods crucial [4].

HPLC Analysis Protocol for this compound

This protocol provides a specific method for analyzing this compound and can be adapted for other biogenic amines.

Materials and Equipment
  • HPLC System: Configured with a DAD or FLD detector. For UPLC applications, a column with 3 µm particles is recommended [5].
  • HPLC Column: Newcrom R1 (reversed-phase with low silanol activity) [5].
  • Chemicals: HPLC-grade acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, use formic acid instead of phosphoric acid [5].
  • Standard: this compound (purity >98%) [2].
Sample Preparation and Derivatization

Many small amines lack chromophores, making derivatization essential for sensitive UV or fluorescence detection.

  • Extraction: Soluble in water, ethanol, acetone, and ether [1] [2]. For complex matrices, acid extraction is effective. 0.2 M perchloric acid has shown high efficiency for amine extraction from food samples [4].
  • Derivatization with Dansyl Chloride [4]:
    • Mix the extracted sample with an internal standard solution.
    • React with dansyl chloride at 60°C for 15 minutes.
    • Purify the derivatized product using toluene.
    • Evaporate the solvent under a gentle nitrogen stream and reconstitute in a suitable solvent like methanol or acetonitrile for HPLC injection.
HPLC Instrumental Conditions

The following conditions are specified for the separation of this compound on a Newcrom R1 column [5]:

  • Column: Newcrom R1
  • Mobile Phase: Acetonitrile/Water/Phosphoric acid. (Note: Specific proportions and gradient elution details from the search results are incomplete).
  • Flow Rate: 1.0 mL/min (a common flow rate for analytical columns) [6].
  • Detection: While not explicitly stated for this specific method, Diode-Array Detection (DAD) at 254 nm is commonly used for dansyl-chloride-derivatized amines [4].
  • Column Temperature: 30°C (a standard temperature) [6].

G Start Sample Material (Cheese, Fish, etc.) Prep Sample Preparation Start->Prep Derivatization Derivatization Dansyl Chloride 60°C, 15 min Prep->Derivatization Prep_details 1. Homogenization 2. Acid Extraction (0.2 M HClO₄) 3. Centrifugation 4. Collect Supernatant Prep->Prep_details HPLC HPLC Analysis Derivatization->HPLC Detection Detection & Quantification HPLC->Detection HPLC_details Column: Newcrom R1 Mobile Phase: MeCN/H₂O/H₃PO₄ Mode: Gradient Elution HPLC->HPLC_details Result Data Analysis Detection->Result Detection_details Detection: DAD (e.g., 254 nm) Quantification: Internal Standard Method Detection->Detection_details

Fig. 1: Workflow for the HPLC Analysis of this compound and Other Biogenic Amines.

Method Validation and Data Analysis

For a method to be reliable, it must be validated. Key parameters from a validated method for biogenic amines in cheese are summarized below [4]:

Validation Parameter Result/Value
Correlation Coefficient (R²) 0.9997 - 0.9998
Limit of Detection (LOD) 1.53 - 1.88 mg/kg
Limit of Quantification (LOQ) 5.13 - 6.28 mg/kg
Recovery Range 70 - 120%
Precision (RSDr) < 20%

Advanced Method Development Considerations

  • Retention Time Prediction: The Linear Calibration using Two Reference Substances (LCTRS) method can accurately predict retention times across different HPLC systems and columns, reducing the need for extensive reference standards and improving reproducibility [7] [6].
  • Chiral Separations: While not typically needed for this compound itself, chiral analysis is crucial for asymmetric molecules. Macrocyclic glycopeptide-based chiral stationary phases (e.g., Chirobiotic series) are highly effective for enantiomer separations [8].
  • Alternative Detection Techniques: Gold nanoparticle-based colorimetric sensor arrays offer a rapid, visual method for detecting biogenic amines like histamine and cadaverine, useful for initial screening [3].

Practical Notes and Troubleshooting

  • Storage: this compound is air-sensitive and should be stored under inert gas at cool, ambient temperatures [1] [2].
  • Safety: This compound is hazardous (Causes severe skin burns and eye damage). Always wear appropriate personal protective equipment (PPE) and handle it within a fume hood [2].
  • System Suitability: Always perform system suitability tests before analyzing unknown samples to ensure the HPLC system is performing adequately.

References

Comprehensive Application Notes and Protocols for 1,7-Heptanediamine-Derived Deoxyhypusine Synthase Inhibitors in Cancer and Infectious Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Deoxyhypusine synthase (DHS) represents a critical enzyme in cellular physiology that catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF-5A), an essential protein for cell proliferation and viability. This modification leads to the formation of the unusual amino acid hypusine [Nε-(4-amino-2-hydroxybutyl)lysine] through a specialized biosynthetic pathway that utilizes spermidine as a substrate. The 1,7-heptanediamine backbone serves as a molecular scaffold for developing potent DHS inhibitors that effectively block this pathway, thereby disrupting essential cellular processes in rapidly dividing cells. These inhibitors, particularly N1-Guanyl-1,7-diaminoheptane (GC7), have emerged as valuable research tools and potential therapeutic agents in oncology and infectious disease research due to their specific mechanism of action and favorable cellular penetration properties.

The biological significance of DHS inhibition stems from the essential role of hypusinated eIF-5A in cellular function. Research has demonstrated that eIF-5A and its single hypusine residue are indispensable for cell proliferation across eukaryotic systems, with depletion studies showing profound effects on cell cycle progression [1] [2]. The hypusination pathway represents a unique therapeutic target because it is exclusively found in eukaryotic cells and is absent in prokaryotes, potentially reducing off-target effects on beneficial microbiota. Furthermore, the conservation of this pathway across eukaryotic pathogens, including those causing neglected tropical diseases such as leishmaniasis and lymphatic filariasis, expands the potential applications of these inhibitors beyond oncology to antiparasitic drug development [3]. The this compound derivatives exploit structural similarities to the natural polyamine substrate spermidine, allowing them to competitively inhibit DHS with remarkable potency, making them invaluable for both basic research and translational applications.

Inhibitor Chemical Profiles and Quantitative Data

Core Inhibitor Compounds and Properties

The this compound scaffold has been utilized to develop several potent DHS inhibitors with varying structural features and inhibitory properties. These compounds can be broadly categorized into branched-chain saturated derivatives and unsaturated analogs, each with distinct biochemical characteristics. The most extensively studied among these is GC7 (N1-Guanyl-1,7-diaminoheptane), which has demonstrated exceptional potency and has been widely employed in both in vitro and cellular studies. Below is a comprehensive summary of the key inhibitor compounds derived from the this compound scaffold:

Table 1: Core this compound-Derived DHS Inhibitors

Compound Name CAS Number Molecular Formula Molecular Weight IC₅₀ Value Structural Class
GC7 (N1-Guanyl-1,7-diaminoheptane) 150333-69-0 C₈H₂₂N₄O₄S 270.35 g/mol Not specified (most efficient known inhibitor) Guanylated diamine
7-Amino-1-guanidinooctane (Compound 39) Not specified Not specified Not specified 34 nM Branched-chain saturated
1,7-Diamino-trans-hept-3-ene (Compound 20a) Not specified Not specified Not specified 0.7 μM Unsaturated straight-chain
1,7-Diaminoheptane (Precursor) 646-19-5 C₇H₁₈N₂ 130.24 g/mol Not applicable (precursor compound) Straight-chain diamine

The parent compound, 1,7-diaminoheptane (CAS: 646-19-5), serves as a fundamental synthetic precursor for these inhibitors and possesses physical characteristics including a melting point of 26-30°C, boiling point of 223-225°C, and high solubility in water, ethanol, acetone, ether, and benzene [4]. This solubility profile facilitates its chemical modification and subsequent application in biological systems. It is important to note that this compound is air-sensitive and incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents, requiring appropriate handling and storage conditions in research settings.

Comparative Inhibitor Potency and Cellular Activity

The inhibitory potency of this compound derivatives varies significantly based on structural modifications, with certain analogs demonstrating remarkable efficacy in both enzymatic and cellular contexts. The structure-activity relationship studies reveal that the introduction of guanidine groups and specific branching patterns dramatically enhances binding affinity to the DHS active site. The following table provides a comparative analysis of the inhibitory potency and cellular activity of key derivatives:

Table 2: Comparative Inhibitor Potency and Cellular Activity

Compound Name Enzymatic Inhibition (IC₅₀) Cellular Activity Key Characteristics
GC7 Most efficient known DHS inhibitor Effective inhibition of hypusine production in CHO cells; general antiproliferative effects Competitive inhibitor; penetrates cells well; used as cell cycle synchronizing reagent
7-Amino-1-guanidinooctane (39) 34 nM (most potent in branched-chain series) Effective inhibition of hypusine production in CHO cells Branched-chain saturated derivative
1,7-Diamino-trans-hept-3-ene (20a) 0.7 μM (greatest inhibition among unsaturated compounds) Not specified Provides torsional constraints through unsaturated bond
N-ethyl-1,7-diaminoheptane (20) Not specified Not specified Evidence for secondary amino group participation in enzyme binding

The exceptional potency of 7-amino-1-guanidinooctane (IC₅₀ 34 nM) highlights the importance of strategic molecular design in enhancing inhibitor efficacy [1]. Similarly, the significant inhibition demonstrated by 1,7-diamino-trans-hept-3-ene (IC₅₀ 0.7 μM) among unsaturated compounds illustrates how torsional constraints can influence binding interactions [1]. These structure-activity relationships provide valuable insights for the continued development of increasingly potent and selective DHS inhibitors for research and therapeutic applications.

Experimental Assessment Protocols

In Vitro DHS Inhibition Assay

The assessment of DHS inhibitory activity employs a well-established biochemical assay that measures the compound's ability to interfere with the enzymatic formation of deoxyhypusine. This protocol can be adapted to a 96-well format for high-throughput screening applications, enabling efficient evaluation of compound libraries [5]. The following detailed methodology ensures accurate and reproducible measurement of inhibitory potency:

  • Recombinant DHS Preparation: Express and purify recombinant human DHS or the target ortholog of interest (e.g., Brugia malayi DHS) using an Escherichia coli expression system. Purify the enzyme to homogeneity using affinity chromatography followed by size exclusion chromatography. Confirm protein purity and concentration using SDS-PAGE and spectrophotometric analysis, respectively. Aliquot and store at -80°C to preserve enzymatic activity [3].

  • Reaction Conditions: Prepare assay mixtures containing 50 mM HEPES buffer (pH 7.5), 1 mM NAD+, 1 mM dithiothreitol (DTT), 0.1 μM recombinant DHS enzyme, and varying concentrations of the test inhibitor (e.g., GC7) in a total volume of 100 μL. Include positive controls (complete reaction without inhibitor) and negative controls (reactions without enzyme or substrate) for baseline correction [1] [3].

  • Substrate Addition and Incubation: Initiate the reaction by adding the natural substrate spermidine (final concentration 10 μM) and the eIF-5A precursor protein (final concentration 5 μM). Incubate the reaction mixture at 37°C for 30-60 minutes, ensuring linear reaction kinetics within this time frame.

  • Detection and Quantification: Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%. Quantify deoxyhypusine formation using radiometric detection with [³H]-spermidine as the labeled substrate or employ immunoblotting techniques with specific antibodies against deoxyhypusine or modified eIF-5A. For radiometric detection, measure radioactivity using a liquid scintillation counter after appropriate washing steps to remove unincorporated label [2].

  • Data Analysis: Calculate percentage inhibition relative to positive controls and determine IC₅₀ values using non-linear regression analysis of inhibition curves generated with at least six different inhibitor concentrations. Perform triplicate measurements for each concentration to ensure statistical reliability.

Cellular Hypusination Inhibition Assay

Evaluating the ability of this compound derivatives to inhibit cellular hypusine formation provides critical information about their bioavailability and intracellular activity. This protocol measures the reduction of hypusinated eIF-5A levels in cultured cells following inhibitor treatment:

  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., Chinese hamster ovary [CHO] cells, human cancer cell lines, or primary cells) in their recommended growth media supplemented with 10% fetal bovine serum. Plate cells at 60-70% confluence in multi-well plates and allow to adhere overnight. Treat cells with varying concentrations of GC7 (typically 1-100 μM) or other this compound derivatives for 24-72 hours. Include vehicle-treated controls for comparison [1] [6].

  • Cell Lysis and Protein Extraction: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors. Centrifuge lysates at 12,000 × g for 15 minutes at 4°C to remove insoluble material. Determine protein concentrations using a Bradford or BCA assay.

  • Immunoblot Analysis: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies specific for hypusinated eIF-5A or total eIF-5A overnight at 4°C. After washing, incubate with appropriate horseradish peroxidase-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using enhanced chemiluminescence substrate and visualize with a digital imaging system [7] [8].

  • Quantification and Normalization: Quantify band intensities using image analysis software. Normalize hypusinated eIF-5A levels to total eIF-5A or housekeeping proteins such as β-actin or GAPDH. Express results as percentage inhibition relative to vehicle-treated controls and determine the effective concentration for 50% inhibition (EC₅₀) using non-linear regression analysis.

Therapeutic Application Protocols

GC7 Chemosensitization Protocol for Cancer Therapy

The combination of GC7 with conventional chemotherapeutic agents has emerged as a promising strategy to overcome drug resistance in various cancer models. This protocol details the application of GC7 as a chemosensitizer in non-small cell lung cancer (NSCLC) and acute lymphoblastic leukemia (ALL) models, with potential applicability to other cancer types:

  • Cell Viability Assessment (CCK-8 Assay): Seed NSCLC or ALL cells in 96-well plates at a density of 5 × 10³ cells per well and allow to adhere overnight. Pre-treat cells with GC7 at optimized concentrations (typically 5-20 μM) for 6 hours, followed by co-treatment with chemotherapeutic agents (e.g., cetuximab for NSCLC or vincristine for ALL) at varying concentrations for an additional 48-72 hours. Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of untreated controls and determine combination indices using the Chou-Talalay method to quantify synergistic effects [7] [8].

  • EdU Incorporation Assay for DNA Synthesis: Seed cells in 96-well plates and treat with GC7 and chemotherapeutic agents as described above. Add 5-ethynyl-2'-deoxyuridine (EdU) to a final concentration of 10 μM for 2 hours before the end of treatment. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature and permeabilize with 0.5% Triton X-100 for 20 minutes. Detect incorporated EdU using a click-iT EdU assay kit according to manufacturer's instructions. Quantify fluorescence using a microplate reader or high-content imaging system. Normalize results to total cell number and express as percentage inhibition of DNA synthesis compared to control treatments [7].

  • Apoptosis Analysis by Flow Cytometry: Harvest treated cells by trypsinization and wash twice with cold PBS. Resuspend 1 × 10⁵ cells in 100 μL of binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark. Add additional binding buffer and analyze stained cells using a flow cytometer within 1 hour. Identify apoptotic populations (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) using appropriate software. Compare apoptosis induction between single-agent and combination treatments to demonstrate enhanced cell death with GC7 co-treatment [8].

Target Validation in Parasitic Diseases

The conservation of the hypusination pathway in eukaryotic pathogens makes DHS an attractive target for antiparasitic drug development. This protocol describes the validation of DHS as a drug target in Brugia malayi and Leishmania major using GC7 as a reference inhibitor:

  • Recombinant Parasitic DHS Production and Characterization: Clone DHS genes from B. malayi or L. major into appropriate expression vectors and express recombinant proteins in E. coli. Purify proteins using affinity and size exclusion chromatography. Characterize enzymatic activity using the in vitro DHS inhibition assay described in section 3.1. Determine the IC₅₀ of GC7 for parasitic DHS enzymes and compare to human DHS to assess selectivity potential [3].

  • Yeast Complementation Assays: For parasitic DHS enzymes that are challenging to produce recombinantly (e.g., L. major DHS paralogs), employ a yeast-based complementation assay. Introduce L. major DHS paralogs into Saccharomyces cerevisiae strains lacking the endogenous DHS-encoding gene (dys1Δ) via plasmid expression. Assess complementation by monitoring growth restoration on selective media. Test GC7 inhibition by incorporating varying concentrations of the inhibitor into the growth medium and monitoring growth inhibition over 48-72 hours [3].

  • Cellular Viability Assays in Parasites: Culture B. malayi microfilariae or L. major promastigotes in their appropriate medium. Treat with GC7 at concentrations ranging from 1 μM to 100 μM for 72-120 hours. Assess parasite viability using ATP-based assays or specific viability dyes such as resazurin. Determine the EC₅₀ values and compare to mammalian cell toxicity to establish therapeutic indices. For filarial worms, additionally assess motility and morphology as indicators of viability [3].

Visualization of Signaling Pathways and Experimental Workflows

Molecular Mechanism of DHS Inhibition by this compound Derivatives

The following diagram illustrates the mechanism by which this compound derivatives inhibit deoxyhypusine synthase and subsequent downstream effects on eukaryotic translation initiation factor 5A (eIF-5A) activation:

G cluster_normal Normal Hypusination Pathway cluster_inhibition GC7 Inhibition Spermidine Spermidine DHS DHS Spermidine->DHS Substrate Hypusinated_eIF5A Hypusinated eIF-5A DHS->Hypusinated_eIF5A Catalysis DHS->Hypusinated_eIF5A Inhibited eIF5A_pre eIF-5A Precursor eIF5A_pre->DHS Translation Translation Hypusinated_eIF5A->Translation Hypusinated_eIF5A->Translation Reduced GC7 GC7 GC7->DHS Competitive Inhibition CellGrowth Cell Growth & Proliferation Translation->CellGrowth Apoptosis Apoptosis Translation->Apoptosis Impaired

Diagram 1: Molecular mechanism of DHS inhibition. GC7 competitively inhibits DHS, preventing hypusination of eIF-5A and subsequently impairing its function in translation, ultimately leading to reduced cell growth and increased apoptosis.

Experimental Workflow for DHS Inhibitor Evaluation

The following workflow outlines a comprehensive strategy for evaluating the efficacy and therapeutic potential of this compound-derived DHS inhibitors:

G CompoundSynthesis Compound Synthesis This compound derivatives InVitroAssay In Vitro DHS Inhibition Assay CompoundSynthesis->InVitroAssay IC50 Determination CellularAssay Cellular Hypusination Assay InVitroAssay->CellularAssay Cellular Uptake Cytotoxicity Cytotoxicity Assessment CellularAssay->Cytotoxicity Proliferation Assays Mechanism Mechanistic Studies Cytotoxicity->Mechanism Pathway Analysis Combination Combination Therapy Screening Mechanism->Combination Synergy Screening InVivo In Vivo Validation Combination->InVivo Efficacy Models

Diagram 2: Comprehensive workflow for evaluating DHS inhibitors. The process begins with compound synthesis and progresses through in vitro and cellular assays to mechanistic studies and therapeutic application evaluation.

Discussion and Conclusion

The development and application of This compound-derived inhibitors of deoxyhypusine synthase represent a significant advancement in targeted therapeutic strategies for cancer and infectious diseases. The extensive research on these compounds, particularly GC7, has illuminated their potential as both standalone agents and chemosensitizers when combined with conventional therapies. The ability of these inhibitors to specifically target a pathway that is essential for eukaryotic cell viability yet absent in prokaryotes provides a unique therapeutic window that can be exploited for selective intervention. Furthermore, the structural insights gained from studying the interaction between these compounds and DHS enzymes from various species continue to inform the rational design of more potent and selective inhibitors.

The experimental protocols outlined in this document provide comprehensive methodologies for evaluating the efficacy of DHS inhibitors across multiple research contexts. From basic enzymatic inhibition assays to complex therapeutic applications in cancer and parasitic diseases, these standardized protocols enable researchers to consistently assess compound performance and mechanism of action. The quantitative data summarized in tabular format offers valuable benchmarks for comparing novel derivatives against established inhibitors, facilitating structure-activity relationship studies and lead optimization efforts. Additionally, the visualization of signaling pathways and experimental workflows enhances understanding of the complex biological processes involved and provides clear guidance for implementing these techniques in research settings.

As research in this field progresses, several promising directions emerge for further investigation. These include the development of isoform-specific inhibitors targeting the recently characterized eIF-5A2 variant implicated in cancer metastasis, the optimization of selectivity profiles to minimize potential off-target effects in therapeutic applications, and the exploration of combination regimens with emerging targeted therapies and immunotherapies. The application of these inhibitors as tool compounds continues to reveal new biological insights regarding the role of hypusination in various disease processes, underscoring their value as both research tools and potential therapeutic agents. With ongoing advances in structural biology and medicinal chemistry, the this compound scaffold remains a promising foundation for developing increasingly sophisticated inhibitors with enhanced clinical potential.

References

Comprehensive Application Notes and Protocols: N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Characterization

Chemical Structure and Properties

N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) is a synthetic polyamine analogue with demonstrated significance in cancer research. The compound has been investigated under multiple designations including BEPH-3 in scientific literature and carries the CAS Registry Number 132004-62-7 [1]. BEPH has a molecular formula of C17H40N4 and a molecular weight of 300.53 g/mol [1] [2]. The chemical structure features a heptanediamine core with ethylaminopropyl substituents, maintaining the polycationic character characteristic of natural polyamines while introducing specific structural modifications that enhance its antitumor properties.

The compound's SMILES notation (CCNCCCNCCCCCCCNCCCNCC) and InChIKey (WIOJAQYPAPCEMC-UHFFFAOYSA-N) provide unique identifiers for database searching and chemical tracking [1] [2]. Computational predictions indicate a density of approximately 0.873 g/cm³ and a boiling point of 403.029°C at standard atmospheric pressure, though experimental confirmation of these parameters is advised for laboratory applications [1].

Pharmaceutical Significance

BEPH represents a strategically designed polyamine analogue that exploits the differential polyamine metabolism between normal and neoplastic cells. Cancer cells typically exhibit elevated polyamine levels and enhanced polyamine transport activity, creating a therapeutic window that BEPH effectively targets [3] [4]. The compound's design capitalizes on the understanding that while natural polyamines are essential for cellular proliferation, their structural analogues can disrupt critical polyamine-dependent processes in malignant cells.

Mechanism of Action

Polyamine Pathway Modulation

BEPH exerts its antitumor effects primarily through disruption of polyamine homeostasis, a critical regulatory network in proliferating cells. The polyamine pathway represents a validated target for cancer therapy, as elevated polyamine levels have been documented in various malignancies including breast, colon, lung, and prostate cancers [3] [5]. The compound interacts with multiple components of this pathway through several interconnected mechanisms:

  • Competitive antagonism: BEPH competes with natural polyamines (putrescine, spermidine, spermine) for cellular binding sites and incorporation into macromolecular complexes, disrupting their normal functions in nucleic acid stabilization, membrane integrity, and protein synthesis [6] [4].

  • Enzyme regulation: Treatment with BEPH and related analogues significantly inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, while simultaneously inducing spermidine/spermine N1-acetyltransferase (SSAT), the key catabolic enzyme [4]. This dual action depletes intracellular polyamine pools and disrupts the balanced ratio of specific polyamines required for neoplastic growth.

  • Oxidative stress induction: The acetylated polyamines generated through SSAT induction become substrates for polyamine oxidases, resulting in production of reactive oxygen species (ROS) including hydrogen peroxide that contribute to DNA damage and apoptosis [3] [4].

The following diagram illustrates BEPH's multifaceted mechanism of action within the polyamine pathway:

G BEPH BEPH Polyamine_Uptake Polyamine Transport System BEPH->Polyamine_Uptake T_Cell T-cell Activation BEPH->T_Cell ODC Ornithine Decarboxylase (ODC) Polyamine_Uptake->ODC SSAT SSAT Induction Polyamine_Uptake->SSAT Cell_Growth Inhibited Cell Growth ODC->Cell_Growth PAO Polyamine Oxidase (PAO) SSAT->PAO ROS Reactive Oxygen Species PAO->ROS Apoptosis Apoptosis ROS->Apoptosis T_Cell->Apoptosis

Immunotherapeutic Effects

A distinctive mechanism of BEPH involves the activation of antitumor immunity, particularly through T-lymphocyte-mediated responses [7]. Research demonstrates that BEPH treatment cures mice bearing L1210 leukemia and renders them immune to subsequent challenges with the same tumor, indicating the development of specific immunological memory [7]. The critical evidence supporting this immunotherapeutic mechanism includes:

  • T-cell dependence: In vivo studies using T-cell-deficient nude mice showed that BEPH treatment provided only minimal survival benefit (approximately 2-fold increase), significantly less than in immunocompetent models [7].

  • Specific cytotoxicity: Splenocytes from BEPH-cured mice demonstrated potent tumor-specific cytolytic activity against L1210 target cells in coculture experiments, while lymphocytes from naive mice showed no significant response [7].

  • Antibody confirmation: The cytolytic activity of splenic lymphocytes from treated animals was completely eliminated by pretreatment with anti-Thy-1.2 monoclonal antibodies and complement, definitively identifying T-cells as the effector population responsible for tumor cell destruction [7].

Therapeutic Efficacy and Experimental Findings

Antitumor Activity in Leukemia Models

BEPH demonstrates significant curative potential in L1210 leukemia models, with efficacy dependent on dosage and administration schedule [7]. The compound achieves complete eradication of leukemia cells through a combination of direct antiproliferative effects and activation of tumor-specific immune responses:

Table 1: Antitumor Efficacy of BEPH in L1210 Leukemia Models

Model System Treatment Protocol Efficacy Outcome Immune Response
L1210 in mice 5 mg/kg (days 3, 4, 5) 100% cure rate Immunity to L1210 rechallenge
L1210 in mice 10 mg/kg (days 3, 4) 100% cure rate Immunity to L1210 rechallenge
In vitro coculture Splenocytes + L1210 80% protection in naive mice T-cell mediated cytotoxicity
T-cell deficient nude mice BEPH treatment ~2-fold survival increase Minimal response

The tumor specificity of the immune response was demonstrated by the observation that BEPH-cured mice did not reject P388 leukemic cells, though a slight prolongation of mean survival time was noted [7]. This indicates that BEPH induces a tumor-specific immune response rather than general immune stimulation.

Activity in Solid Tumor Models

Beyond hematological malignancies, BEPH and related polyamine analogues demonstrate substantial efficacy against solid tumors, particularly in breast cancer models [4]. The female sex hormone estrogen stimulates ODC expression, establishing a functional connection between polyamine metabolism and hormone-responsive tumors:

  • Cytotoxic potency: BEPH inhibits the growth of HeLa cells with an IC50 of 0.25 μM during a four-day culture period, demonstrating significant cytotoxic activity as evidenced by an 80% reduction in cloning efficiency [6].

  • Macromolecular synthesis inhibition: In both HeLa cells and L1210 cells, BEPH treatment reduces incorporation of radioactive precursors into DNA, RNA, and protein, with inhibition of protein synthesis occurring prior to effects on nucleic acid synthesis [6].

  • Polyamine oxidase potentiation: The antitumor efficacy of BEPH is significantly enhanced when combined with polyamine oxidase inhibitors such as N,N'-bis-2,3-butadienylputrescine, resulting in 100% cure rates in leukemia-bearing mice [6]. This combination approach represents a promising strategic direction for clinical development.

Experimental Protocols

In Vitro Cytotoxicity and Mechanism Studies
4.1.1 Cell Culture and Treatment
  • Cell lines: Maintain appropriate cancer cell lines (e.g., L1210 leukemia, MCF-7 breast cancer, HeLa cells) in recommended media with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere [6] [4].

  • BEPH preparation: Prepare a 10 mM stock solution of BEPH in sterile phosphate-buffered saline or culture-compatible solvent. Perform serial dilutions to achieve final treatment concentrations ranging from 0.1-100 μM based on experimental requirements [6].

  • Treatment protocol: Seed cells at optimal density (typically 5×10³ to 1×10⁴ cells/well in 96-well plates). After 24 hours, add BEPH at predetermined concentrations. Include vehicle-only controls and positive control compounds (e.g., other polyamine analogues) for comparison [6] [4].

4.1.2 Assessment of Antiproliferative Effects
  • Proliferation assays: After 72-96 hours of BEPH exposure, assess cell viability using MTT, XTT, or similar metabolic activity assays according to manufacturer protocols. Measure absorbance at appropriate wavelengths and calculate percentage inhibition relative to untreated controls [6].

  • Clonogenic survival: For cytotoxicity determination, plate 200-500 cells/well in 6-well plates. Treat with BEPH for 48 hours, then replace with drug-free medium. After 7-10 days, fix and stain colonies with crystal violet (0.5% w/v), count colonies (>50 cells), and calculate surviving fractions [6].

  • Macromolecular synthesis: Assess DNA, RNA, and protein synthesis by pulsing cells with [³H]-thymidine, [³H]-uridine, or [³H]-leucine, respectively, during the final 4-6 hours of BEPH treatment. Precipitate macromolecules with cold trichloroacetic acid, collect on glass fiber filters, and measure incorporated radioactivity by scintillation counting [6].

In Vivo Antitumor Efficacy Protocol
4.2.1 Tumor Models and BEPH Administration
  • Animal selection: Use appropriate immunocompetent mice (e.g., C57BL/6, BALB/c) aged 6-8 weeks for solid tumor models or DBA/2 mice for L1210 leukemia studies. For T-cell dependence experiments, include congenitally athymic nude mice on matched genetic backgrounds [7].

  • Tumor implantation: For L1210 leukemia models, implant 10⁵ cells intraperitoneally on day 0. For solid tumors, implant relevant cancer cells subcutaneously in the flank and monitor for palpable tumor formation [7] [6].

  • BEPH treatment: Initiate treatment based on tumor establishment (typically day 1-3 post-implantation). Administer BEPH via intraperitoneal injection at 5-10 mg/kg using either:

    • Daily administration for 5 consecutive days [6]
    • Modified schedule (e.g., days 3, 4, 5 only) for optimized efficacy [7] Prepare fresh BEPH solutions in sterile saline or appropriate vehicle for each administration.
4.2.2 Efficacy and Immune Response Assessment
  • Tumor monitoring: Measure survival times (leukemia models) or record tumor volumes (solid tumors) at regular intervals. Calculate tumor volume using the formula: V = (length × width²)/2 [7] [6].

  • Tumor rechallenge: Survivors from initial BEPH treatment should be rechallenged with the same tumor cell line (e.g., 10⁵ L1210 cells) 30-60 days after initial cure to assess development of protective immunity [7]. For specificity controls, include parallel groups challenged with unrelated tumor cells.

  • T-cell depletion studies: To confirm T-cell involvement, treat separate groups with anti-Thy-1.2 monoclonal antibodies (0.2 mg i.p. twice weekly) beginning one week before BEPH treatment. Confirm depletion by flow cytometry analysis of splenocytes [7].

Combination Therapy Protocol

The efficacy of BEPH is significantly enhanced when combined with polyamine oxidase inhibitors or conventional cytotoxic agents, as demonstrated in patent US5561136A [8]:

  • BEPH with PAO inhibitors: Co-administer BEPH (10 mg/kg) with N,N'-bis-2,3-butadienylputrescine (10 mg/kg) daily for 5 days beginning 24 hours after tumor implantation [6].

  • BEPH with cytotoxic agents: Combine BEPH with vinblastine (0.5-2 mg/kg), cisplatin (2-5 mg/kg), or doxorubicin (4-8 mg/kg) using staggered or concurrent administration schedules based on optimal therapeutic synergy and minimal toxicity [8].

  • Assessment: Monitor for enhanced tumor growth inhibition and animal survival compared to single-agent treatments. Record complete response rates and long-term survivors [8] [6].

Data Analysis and Interpretation

Quantitative Efficacy Summary

Table 2: Comprehensive Efficacy Profile of BEPH Across Experimental Models

Experimental Model Endpoint Measurement BEPH Activity Combination Enhancement
HeLa cells (in vitro) IC50 (4-day exposure) 0.25 μM Not reported
HeLa cells (clonogenic) Cloning efficiency reduction 80% decrease Not applicable
L1210 in mice Survival time prolongation 84% increase PAO inhibitors: 100% cure
L1210 in mice (optimal) Cure rate 100% Not required
Macromolecular synthesis Inhibition hierarchy Protein > RNA > DNA Not applicable
Technical Considerations and Limitations
  • Schedule dependence: BEPH efficacy demonstrates significant schedule dependency, with more frequent administration (days 3, 4, 5) or moderately higher dosing (10 mg/kg days 3, 4) achieving superior outcomes compared to extended lower-dose regimens [7].

  • Tumor specificity: While BEPH induces immunity against the specific tumor used for initial treatment (L1210), protection does not extend fully to unrelated tumors (P388), indicating antigen-specific rather than broad-spectrum immunity [7].

  • Biochemical effects: BEPH treatment at cytotoxic concentrations (0.25 μM) produces only marginal changes in intracellular polyamine concentrations, suggesting its primary mechanism involves functional disruption rather than gross depletion of polyamine pools [6].

Conclusion and Research Applications

BEPH represents a promising dual-mechanism antitumor agent that combines direct antiproliferative activity with induction of tumor-specific T-cell-mediated immunity. Its well-characterized effects on polyamine metabolism, together with its immunostimulatory properties, position it as a valuable candidate for further development, particularly in combination approaches with PAO inhibitors or conventional chemotherapeutic agents.

The documented 100% cure rates in aggressive leukemia models, coupled with subsequent tumor-specific immunity, highlight the unique potential of BEPH as both a therapeutic and immunopreventive agent. Further investigation should focus on optimizing combination regimens, elucidating precise molecular targets in the polyamine pathway, and exploring its applicability across diverse tumor types, especially those with documented polyamine pathway dysregulation.

References

Application Note: Polyamine-Targeted Anticancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Rationale and Background

The polyamine biosynthesis pathway represents a critical therapeutic target in oncology due to the high demand for polyamines in rapidly proliferating cancer cells. Intracellular polyamine homeostasis is maintained through a tightly regulated balance of de novo biosynthesis, catabolism, and specialized transport systems that can import exogenous polyamines. The therapeutic strategy involves disrupting this balance to induce cytotoxic polyamine depletion within cancer cells. This can be achieved by simultaneously inhibiting polyamine biosynthesis and blocking compensatory uptake from the tumor microenvironment [1] [2].

Initial studies on the synthetic polyamine analogue N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) demonstrated its remarkable single-agent curative effect against L1210 leukemia in murine models. Treatment with BEPH (5 mg/kg on days 3, 4, and 5, or 10 mg/kg on days 3 and 4) resulted in a 100% cure rate. Furthermore, cured animals developed a potent, tumor-specific immunological memory, successfully resisting a subsequent challenge with L1210 cells [3].

The following diagram illustrates the core polyamine pathway that is targeted by this therapeutic approach:

polyamine_pathway Polyamine Metabolism and the MYC Feedback Loop in Cancer ODC ODC Polyamine_Biosynthesis Polyamine_Biosynthesis ODC->Polyamine_Biosynthesis Intracellular_Polyamines Intracellular_Polyamines Polyamine_Biosynthesis->Intracellular_Polyamines Hypusination Hypusination Intracellular_Polyamines->Hypusination MYC MYC Hypusination->MYC eIF5A activation MYC->ODC transcriptional upregulation

Key Experimental Data and Protocols

The table below summarizes the foundational in vivo efficacy data for BEPH monotherapy and a related combination strategy:

Therapeutic Agent / Combination Experimental Model Dosing Regimen Reported Efficacy Key Findings
BEPH Monotherapy [3] L1210 leukemic mice 5 mg/kg (days 3, 4, 5) or 10 mg/kg (days 3, 4) 100% cure rate Induced tumor-specific, T-cell mediated immunity; ineffective in T-cell-deficient nude mice.
DFMO + Polyamine Transport Inhibitor (PTI) [1] L3.6pl human pancreatic cancer cells Co-treatment with DFMO and PTI (e.g., compound 6b, EC~50~ = 1.4 µM) Sustained polyamine depletion & cell death Synergistic effect achieved by blocking biosynthesis and compensatory uptake.
DFMO + DHPS/eIF5A Inhibition [2] Colorectal cancer (CRC) cells & mouse models Combined inhibition of ODC (by DFMO) and hypusination. Synergistic antitumor response; MYC suppression. Monotherapy was cytostatic; combination therapy induced apoptotic cell death.

Detailed Experimental Methodologies

In Vivo Efficacy and Immunological Memory Assay for BEPH
  • Animal Model: Mice inoculated with L1210 leukemia cells.
  • Dosing Protocol: Administer BEPH intravenously or intraperitoneally at 5 mg/kg on days 3, 4, and 5 post-tumor inoculation.
  • Tumor Monitoring: Monitor for tumor growth and survival daily. "Cure" is defined as long-term survival (>60 days) with no signs of tumor burden.
  • Immunological Memory Challenge: Re-challenge cured mice with a second injection of L1210 cells. As a control, administer a different cancer cell line (e.g., P388 leukemia) to assess tumor specificity.
  • T-cell Depletion Control: Repeat the efficacy study in T-cell-deficient nude mice to confirm the role of T-cells [3].
Tumor Neutralization Assay
  • Splenocyte Isolation: Harvest splenocytes from mice cured by BEPH treatment and from naive control mice.
  • Cell Co-culture: Coculture the isolated splenocytes with irradiated L1210 tumor cells in vitro for 5-7 days to stimulate a cytolytic response.
  • Cytolytic Activity Measurement: Use a standard (^{51})Cr-release assay. Label L1210 target cells with sodium chromate-51 and incubate with activated splenocytes at various effector-to-target (E:T) ratios.
  • Specificity Confirmation: Calculate specific lysis and test against irrelevant cancer cells (e.g., P388) to confirm specificity.
  • T-cell Role Verification: Treat a portion of the splenocytes with anti-Thy-1.2 monoclonal antibody plus complement before the coculture to deplete T-cells. The elimination of cytolytic activity confirms T-cell involvement [3].

Combination Therapy Workflow

The following diagram outlines a generalized workflow for developing a polyamine-targeting combination therapy, integrating concepts from the search results:

combination_workflow General Workflow for Polyamine-Targeting Combination Therapy Inhibit_Biosynthesis 1. Inhibit Biosynthesis (e.g., with DFMO) Deplete_Pool 2. Deplete Polyamine Pool Prevents salvage via transport Inhibit_Biosynthesis->Deplete_Pool Disrupt_Feedback 3. Disrupt Feedback Loop Target eIF5A hypusination Deplete_Pool->Disrupt_Feedback Immune_Activation 4. Potential Immune Activation (as seen with BEPH) Disrupt_Feedback->Immune_Activation

Critical Notes and Future Directions

  • Specific PAOI for BEPH: The specific polyamine oxidase inhibitor (PAOI) used in the original BEPH combination study is not detailed in the provided search results. Further literature review or experimental data would be required to identify this component.
  • Clinical Translational Potential: The combination of DFMO with a Polyamine Transport Inhibitor (PTI) represents a promising approach to overcome the compensatory mechanisms that often limit the efficacy of single-agent therapy [1].
  • Synergistic Node: Simultaneous inhibition of polyamine biosynthesis (e.g., with DFMO) and the downstream hypusination of eIF5A has been shown to synergistically suppress MYC and induce apoptosis in colorectal cancer models, presenting a powerful bimodal strategy [2].

References

Analytical Protocol: Determination of Biogenic Amines in Chilled Chicken Using 1,7-Heptanediamine as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous compounds that serve as important quality indicators in chilled poultry products, forming primarily through microbial decarboxylation of amino acids during storage. In chicken meat, the most prevalent BAs include tyramine, histamine, putrescine, and cadaverine, with concentrations increasing significantly with storage time and temperature abuse. Monitoring these compounds provides valuable information about microbial contamination and storage history, making them crucial parameters for both food safety and quality assessment. The European Food Safety Authority has highlighted the toxicological significance of BAs, particularly noting that total concentrations exceeding 100 mg/kg may pose risks to sensitive individuals.

The analytical determination of BAs in complex matrices like chicken presents significant challenges due to their high polarity, low volatility, and lack of chromophores for detection. To address these issues, 1,7-heptanediamine serves as an ideal internal standard (IS) in chromatographic analysis due to its structural similarity to common BAs while not being naturally present in chicken tissue. This protocol establishes a comprehensive method for BA quantification in chilled chicken using ultra-performance liquid chromatography (UPLC) with fluorescence detection after pre-column derivatization with dansyl chloride, providing researchers with a robust, reproducible, and sensitive approach for monitoring chicken meat quality and safety throughout storage.

Principles and Applications

Biogenic Amines in Chicken Meat

Biogenic amines in chicken meat originate primarily from microbial decarboxylation of free amino acids, with the specific profile and concentration dependent on storage conditions, microbial community composition, and chicken cut type. The predominant BAs of interest in chilled chicken include putrescine (PUT), cadaverine (CAD), histamine (HIS), tyramine (TYR), spermidine (SPD), and spermine (SPM). Research has demonstrated that PUT and CAD concentrations increase significantly with storage time, making them excellent indicators of spoilage progression. At the phylum level, Proteobacteria represents the absolutely dominant flora in spoiled chicken, with specific spoilage bacteria including Pseudomonas, Acinetobacter, Aeromonas, Shewanella, and Yersinia [1].

The relationship between specific microbial populations and BA formation is well-established. Redundancy analysis has revealed that the relative abundance of Pseudomonas, Yersinia, and Janthinobacterium shows positive correlation with PUT, CAD, and TYR contents, while Shewanella and Aeromonas demonstrate positive relationships with PUT content [1]. Recently, Myroides, Yersinia, and Shewanella have been identified as important contributors to spoilage-related microflora in chilled chicken, highlighting the evolving understanding of microbial ecology in poultry products.

This compound as Internal Standard

This compound (HEP) serves as an optimal internal standard for BA analysis due to its structural homogeneity with aliphatic biogenic amines while being absent from biological samples naturally. As a straight-chain diamine with seven carbon atoms separating the amino groups, HEP displays similar chemical properties to PUT and CAD while being sufficiently different in molecular weight and retention characteristics to ensure chromatographic resolution. During sample preparation, HEP compensates for variations in extraction efficiency, derivatization yield, and injection volume, thereby improving methodological precision and accuracy.

The use of HEP as IS follows the principle of structural analog internal standardization, where a compound with similar chemical properties to the analytes of interest, but not present in the original sample, is added at a known concentration before the extraction process. This approach accounts for procedural losses and matrix effects that can significantly impact quantitative analysis, particularly in complex biological matrices like chicken tissue. HEP has been successfully implemented in BA analysis across various food matrices, demonstrating excellent chromatographic behavior and derivatization efficiency with dansyl chloride [2].

Experimental Protocols

Sample Preparation and Derivatization
3.1.1 Reagents and Materials
  • Biogenic amine standards: Putrescine dihydrochloride (≥99%), cadaverine dihydrochloride (≥99%), histamine dihydrochloride (≥99%), tyramine hydrochloride (≥97%), spermidine trihydrochloride (≥99.5%), spermine tetrahydrochloride (≥99.5%) from Sigma-Aldrich
  • Internal standard: this compound (≥97%, Fluka)
  • Derivatization reagent: Dansyl chloride (≥95%, Sigma-Aldrich)
  • Extraction solvent: Perchloric acid (0.4 M or 0.6 M)
  • Mobile phase: Acetonitrile (HPLC grade) and ammonium acetate buffer
  • Other chemicals: Acetone, ammonium hydroxide, proline, heptane (all HPLC grade)
3.1.2 Sample Homogenization and Extraction
  • Sample Preparation: Homogenize 5.0 g of chilled chicken tissue (breast, drumstick, or leg) with 20 mL of 0.4 M perchloric acid using a mechanical blender (e.g., Bimby mixer) for 2 minutes at high speed [1] [3].

  • Extraction: Transfer the homogenate to a 50 mL centrifuge tube and shake vigorously for 15 minutes using a mechanical shaker. Alternatively, sonicate the mixture for 15 minutes at 35°C to enhance extraction efficiency.

  • Centrifugation: Centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant and repeat the extraction with an additional 10 mL of perchloric acid on the residue.

  • Combination and Adjustment: Combine the supernatants and adjust the volume to 50 mL with 0.4 M perchloric acid. Filter through Whatman No. 1 filter paper or a 0.45 μm syringe filter.

3.1.3 Derivatization Procedure
  • Aliquoting: Transfer 1.0 mL of the filtered extract to a 10 mL glass tube with a Teflon-lined screw cap.

  • Internal Standard Addition: Add 1.0 mL of This compound internal standard solution (100 mg/L in 0.4 M HClO₄) to each sample [2].

  • Alkalinization: Add 1.0 mL of saturated sodium carbonate buffer (pH 10.5-11.0) to create optimal derivatization conditions.

  • Derivatization: Add 1.0 mL of dansyl chloride solution (10 mg/mL in acetone) to each tube, vortex for 30 seconds, and incubate at 40°C for 60 minutes in a water bath with occasional shaking [2].

  • Reaction Termination: Add 0.5 mL of proline solution (100 mg/mL) to consume excess dansyl chloride and incubate for an additional 15 minutes at room temperature.

  • Extraction of Derivatives: Add 2.0 mL of heptane to each tube, vortex for 1 minute, and allow phases to separate. Collect the organic (upper) layer containing the dansyl derivatives.

  • Concentration: Evaporate the heptane layer to dryness under a gentle nitrogen stream at 40°C and reconstitute the residue in 1.0 mL of acetonitrile.

  • Filtration: Filter through a 0.22 μm PTFE syringe filter into an HPLC vial for analysis.

Table 1: Optimized Derivatization Conditions for Biogenic Amines

Parameter Optimal Condition Alternative Impact of Deviation
pH 10.5-11.0 9.5-10.0 Reduced derivatization yield
Temperature 40°C Room temperature Longer reaction time required
Time 60 minutes 45 minutes Incomplete derivatization
Dansyl Chloride Concentration 10 mg/mL 5 mg/mL Lower sensitivity
Base Buffer Sodium carbonate Sodium bicarbonate pH instability
Chromatographic Separation and Detection
3.2.1 UPLC Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent
  • Mobile Phase A: 10 mM ammonium acetate (pH 5.0 with acetic acid)
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
    • 0-1 min: 50% B
    • 1-6 min: 50-90% B (linear gradient)
    • 6-7 min: 90% B (hold)
    • 7-7.5 min: 90-50% B
    • 7.5-10 min: 50% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 5 μL
  • Detection: Fluorescence detection with λ_ex = 340 nm and λ_em = 515 nm
  • Total Run Time: 10 minutes per sample
3.2.2 System Suitability Tests

Before sample analysis, perform system suitability tests using a standard mixture of all BAs and the internal standard. The following criteria should be met:

  • Resolution: Minimum resolution of 1.5 between adjacent peaks
  • Theoretical Plates: >10,000 for this compound peak
  • Tailing Factor: <1.5 for all peaks
  • Retention Time RSD: <1% for six consecutive injections
Method Validation Parameters

The developed method should be validated according to ICH guidelines with the following performance characteristics:

Table 2: Method Validation Parameters for Biogenic Amines in Chicken

Parameter Acceptance Criteria HEP as IS
Linearity Range 0.5-100 mg/kg for all BAs Linear across range
Correlation Coefficient (R²) >0.998 >0.999
LOD 0.1-0.5 mg/kg N/A
LOQ 0.3-1.5 mg/kg N/A
Precision (RSD%) Intra-day <5%, Inter-day <10% <3%
Recovery (%) 85-115% 95-105%
Selectivity No interference at BA retention times Baseline separation

Data Analysis and Quality Assessment

Calculation of Biogenic Amine Concentrations

Quantitation of BAs is performed using the internal standard method with this compound as reference. The concentration of each BA in the sample is calculated using the following formula:

[ C_{BA} = \frac{A_{BA} \times C_{IS} \times RF}{A_{IS} \times W} ]

Where:

  • (C_{BA}) = Concentration of biogenic amine in sample (mg/kg)
  • (A_{BA}) = Peak area of biogenic amine
  • (C_{IS}) = Concentration of internal standard added (μg)
  • (RF) = Response factor (determined from calibration curve)
  • (A_{IS}) = Peak area of internal standard
  • (W) = Sample weight (g)

The response factor (RF) for each BA is determined from the slope of the calibration curve generated by analyzing standard solutions with fixed concentrations of this compound and varying concentrations of BAs.

Interpretation of Results

Biogenic amine profiles in chilled chicken provide valuable information about storage history and microbial quality. The following patterns indicate specific quality issues:

  • Elevated PUT and CAD: Strong indicators of microbial spoilage, often associated with Pseudomonas and Shewanella contamination [1]
  • Increasing TYR: Suggests enterococcal activity and extended storage
  • High HIS: Less common in chicken but indicates significant histidine decarboxylase activity
  • SPD/SPM ratio: Natural polyamines that decrease with storage time; increasing ratio indicates spoilage progression

Research has demonstrated that the total biogenic amine content in chilled chicken can increase from <50 mg/kg in fresh samples to >400 mg/kg after 10 days of storage at 4°C, with PUT and CAD showing the most significant increases [1]. The proposed Biogenic Amine Index (BAI) for chicken quality assessment can be calculated as:

[ BAI = \frac{PUT + CAD + HIS}{1 + SPD + SPM} ]

Values exceeding 5.0 generally indicate compromised quality, while values above 10.0 suggest advanced spoilage.

Troubleshooting and Technical Recommendations

Common Issues and Solutions

Table 3: Troubleshooting Guide for BA Analysis in Chicken

Problem Potential Causes Solutions
Poor Peak Resolution Column degradation, incorrect mobile phase pH, fast gradient Replace guard column, adjust pH to 5.0, flatten gradient slope
Low Derivatization Yield Incorrect pH, insufficient dansyl chloride, reaction time too short Verify buffer pH (10.5-11.0), increase derivatization reagent, extend reaction time to 60 min
High Background Noise Contaminated solvents, column bleed, detector lamp failure Use fresh HPLC-grade solvents, condition column properly, replace UV/FLD lamp
Internal Standard Variation Inconsistent addition, degradation, pipetting errors Prepare fresh IS weekly, use calibrated pipettes, add IS before extraction
Matrix Interferences Incomplete clean-up, co-eluting compounds Use dSPE clean-up with Z-Sep+ and MgSO₄ [4], optimize gradient
Quality Control Measures
  • Process Blanks: Include reagent blanks with each batch to monitor contamination
  • Matrix Spikes: Analyze chicken samples fortified with known BA concentrations to verify recovery
  • Duplicate Analysis: Process sample duplicates to monitor precision
  • Standard Reference Materials: Use certified reference materials if available, or participate in proficiency testing
  • Calibration Verification: Regularly analyze mid-range calibration standards to confirm system performance

Conclusion

This protocol provides a comprehensive methodology for determining biogenic amines in chilled chicken using This compound as an internal standard. The approach combines efficient extraction with perchloric acid, robust derivatization with dansyl chloride, and rapid separation using UPLC with fluorescence detection. The inclusion of this compound as IS significantly improves method precision, accuracy, and reliability by compensating for variations in sample preparation and analysis.

The analytical workflow can be visualized as follows, illustrating the key steps from sample preparation to final quantification:

G SamplePreparation Sample Preparation Extraction Extraction with 0.4M HClO₄ SamplePreparation->Extraction InternalStandard Add this compound IS Extraction->InternalStandard Derivatization Derivatization with Dansyl Chloride InternalStandard->Derivatization Cleanup dSPE Clean-up Derivatization->Cleanup UPLCAnalysis UPLC-FLD Analysis Cleanup->UPLCAnalysis DataProcessing Data Processing & Quantification UPLCAnalysis->DataProcessing Interpretation Result Interpretation & Reporting DataProcessing->Interpretation

For researchers implementing this method, regular method verification and participation in proficiency testing are recommended to maintain analytical quality. Future method developments may focus on reducing analysis time through faster derivatization approaches and implementing green chemistry principles to minimize organic solvent consumption.

References

Application Notes: Conjunctive Therapy with a Polyamine Analog

Author: Smolecule Technical Support Team. Date: February 2026

The polyamine analog N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine has demonstrated potential in preclinical studies as a conjunctive agent to enhance the efficacy of established cytotoxic drugs [1]. The compound is believed to act by modulating cellular polyamine pathways, which are crucial for cell proliferation and are frequently dysregulated in cancer [2] [3].

Mechanistic Rationale

Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and differentiation [2]. The strategic inhibition of polyamine metabolism or the use of polyamine analogs can disrupt these processes and sensitize cancer cells to other treatments.

  • Synergistic Cytotoxicity: The primary application of N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine is its synergistic use with classic cytotoxic agents. The compound itself shows weak antineoplastic activity but significantly enhances the tumor growth inhibition caused by drugs like vinblastine [1].
  • Proposed Pathway Interaction: The compound likely interferes with the natural polyamine metabolism. A key regulatory mechanism in this pathway involves the OAZ1 gene, which controls polyamine homeostasis through a polyamine-responsive ribosomal frameshift [2]. Disrupting this balance may stress cancer cells, making them more vulnerable to additional insults.

The diagram below illustrates this proposed mechanism and the experimental workflow for testing the conjunctive therapy.

G start Cancer Cell with Dysregulated Polyamine Metabolism polyamine_path High Polyamine (e.g., Spermidine) Levels Support Rapid Proliferation start->polyamine_path agent_action Polyamine Analog Application (N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine) polyamine_path->agent_action disruption Disruption of Polyamine Homeostasis and Cellular Functions agent_action->disruption synergy Synergistic Effect Enhanced Cancer Cell Death disruption->synergy Sensitization cytotoxic_agent Cytotoxic Agent Application (e.g., Vinblastine, Doxorubicin) cytotoxic_agent->synergy Direct Damage

Key Research Findings

The antitumor efficacy of N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine in conjunction with various cytotoxic agents was evaluated in murine models (P388 leukemia and M5076 reticulum cell sarcoma) [1]. The table below summarizes quantitative data from these studies.

Table 1: Summary of In Vivo Efficacy in P388 Leukemia Model [1]

Cytotoxic Agent Dose (mg/kg) Analog Dose (mg/kg) Tumor Growth Inhibition (% T/C) Optimal Effect (ILS %)
Vinblastine 1.5 160 <1% 171%
Doxorubicin 4 160 12% 98%
Cisplatin 4 160 6% 87%
Actinomycin D 0.25 160 9% 87%
Mitomycin C 2 160 11% 71%

Notes: % T/C = (Median tumor weight of treated group / Median tumor weight of control group) x 100%. ILS % = Increase in Life Span compared to control group.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Conjunctive Therapy in Murine Models

This protocol outlines the key steps for assessing the efficacy of N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine in combination with a cytotoxic agent, as described in the patent [1].

1. Materials

  • Test Compounds: N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine (free base or salt), Cytotoxic agent (e.g., Vinblastine sulfate).
  • Animals: Female CDF1 mice or other appropriate immunocompromised strains.
  • Cell Line: P388 murine leukemia cells.
  • Equipment: Laminar flow hood, sterile surgical tools, calipers, injection equipment.

2. Methods

  • Tumor Inoculation: Implant P388 leukemia cells (~1x10^6) intraperitoneally (IP) into each mouse on Day 0.
  • Dosing Regimen:
    • Group 1 (Control): Vehicle only.
    • Group 2 (Cytotoxic Agent Alone): e.g., Vinblastine at 1.5 mg/kg.
    • Group 3 (Polyamine Analog Alone): e.g., 160 mg/kg.
    • Group 4 (Combination): Co-administration of both compounds.
    • Administration: Initiate IP injections on Day 1 post-inoculation and continue daily for 5-10 days.
  • Data Collection:
    • Efficacy Endpoint (Survival): Monitor and record mortality daily. Calculate the % Increase in Life Span (% ILS) for each group compared to the control.
    • Efficacy Endpoint (Solid Tumors): For solid tumor models (e.g., M5076 sarcoma), measure tumor size regularly with calipers. Calculate the % T/C value.
  • Data Analysis: Compare the % ILS and % T/C of the combination group to the single-agent and control groups to identify synergistic effects.
Protocol 2: Cell-Free Assay for Tyrosinase Inhibition

As the compound is noted to have weak antineoplastic activity, one potential secondary assay is to test its effect on the melanogenic enzyme tyrosinase, given the known links between pigmentation and polyamine pathways [4] [5]. This is a representative biochemical assay.

1. Materials

  • Enzyme: Mushroom tyrosinase.
  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
  • Test Compound: N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine.
  • Buffer: 0.1 M Phosphate buffer, pH 6.8.
  • Equipment: Spectrophotometer, microplate reader, 96-well plates.

2. Methods

  • Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of L-DOPA substrate (final concentration 2 mM), and 20 µL of the test compound at various concentrations.
  • Reaction Initiation: Start the reaction by adding 20 µL of tyrosinase solution. Mix immediately.
  • Measurement: Immediately measure the absorbance at 475 nm every minute for at least 30 minutes to monitor the formation of dopachrome.
  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) by plotting reaction rate versus inhibitor concentration.

Research Gaps and Future Directions

The existing data is promising but dated. Modern research into polyamine metabolism in cancer provides a strong foundation for revisiting this compound.

  • Modern Screening: Utilize new tools, such as the recently developed genetically encoded polyamine reporter [2], to directly measure how this analog impacts intracellular polyamine levels in real-time.
  • Mechanistic Elucidation: Investigate the compound's specific molecular targets. Does it inhibit ornithine decarboxylase (ODC)? Does it interfere with polyamine transport? The link to proteins like MGRN1 that regulate organelle pH [4] [5] could be an unexplored avenue.
  • Expanded Combination Strategies: Test combinations with newer drug classes, including immunotherapy agents or targeted therapies, particularly those relevant to cancers with known polyamine pathway dysregulation [6] [3].

Conclusion

The conjunctive therapy of N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine represents a classic approach to modulating cancer cell metabolism for therapeutic gain. While the existing data is from an older patent, the protocols and mechanistic insights provided here can serve as a starting point for its re-evaluation using contemporary biological tools and models. Further investigation is warranted to fully elucidate its mechanism of action and potential in modern oncology drug development.

References

1,7-Heptanediamine L1210 leukemia treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BEPH and L1210 Leukemia

The synthetic polyamine analogue N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) has demonstrated striking antitumor activity in studies of L1210 leukemia, a widely used murine model for evaluating anticancer therapies [1] [2]. The L1210 cell line, originally derived from a spontaneous leukemia in a DBA/2 mouse, serves as a critical tool for understanding leukemia pathophysiology and developing new treatments [3]. BEPH functions as a polyamine antagonist, exploiting the absolute requirement of cancer cells for natural polyamines like putrescine, spermidine, and spermine, which are essential cations for normal cell growth and proliferation [4] [5]. Elevated polyamine levels are a hallmark of many cancers, making this pathway a rational target for therapeutic intervention.

Treatment Protocols and Efficacy Data

Research indicates that BEPH can be administered in different dosing schedules, both as a monotherapy and in combination with other agents, to achieve curative effects against L1210 leukemia.

Monotherapy Protocol

As a single agent, BEPH has shown the ability to cure 100% of L1210 leukemic mice when administered on specific schedules [1].

  • Dosing Schedule 1: 5 mg/kg of BEPH, injected intraperitoneally (i.p.) on days 3, 4, and 5 after tumor inoculation [1].
  • Dosing Schedule 2: 10 mg/kg of BEPH, injected i.p. on days 3 and 4 after tumor inoculation [1].

Both schedules resulted in complete eradication of the leukemia and, significantly, rendered the cured animals immune to a subsequent challenge with L1210 cells, indicating the development of a lasting, tumor-specific immunity [1].

Combination Therapy Protocol

The antitumor activity of BEPH can be potentiated when used in conjunction with polyamine oxidase (PAO) inhibitors [2].

  • BEPH Dose: 10.0 mg/kg, injected i.p. daily for 5 days, starting on day 1 after tumor inoculation.
  • PAO Inhibitor: 10.0 mg/kg of either N,N'-bis-2-3-butadienylputrescine or N-methyl-N'-2-3-butadienylputrescine, co-administered with BEPH [2].
  • Reported Outcome: This combination chemotherapy produced a 100% cure rate in the L1210 leukemic mouse model [2].

Table 1: Summary of BEPH Treatment Efficacy in L1210 Leukemia Models

Treatment Regimen Dosing Schedule Reported Cure Rate Key Observations
BEPH Monotherapy [1] 5 mg/kg (i.p.) on days 3, 4, 5 100% Induced tumor-specific immunity; rejected second L1210 challenge.
BEPH Monotherapy [1] 10 mg/kg (i.p.) on days 3, 4 100% Induced tumor-specific immunity; rejected second L1210 challenge.
BEPH + PAO Inhibitor [2] 10 mg/kg each (i.p.) daily x5 from day 1 100% Potentiated effect leading to cures; animals resistant to re-challenge.

Mechanism of Action and Key Assays

The therapeutic effect of BEPH extends beyond simple cytotoxicity and involves a multi-faceted mechanism that includes direct growth inhibition and the induction of a specific immune response.

Direct Antiproliferative Effects

In vitro studies using HeLa and L1210 cells have shown that BEPH inhibits cell growth with an IC₅₀ of 0.25 µM during a four-day culture period, demonstrating cytotoxicity [2]. The compound reduces the incorporation of radioactive precursors into DNA, RNA, and protein, with inhibition of protein synthesis occurring prior to that of RNA and DNA [2].

T-Cell Mediated Immunity

A pivotal finding is the critical role of T-lymphocytes in the curative effect of BEPH [1]. The following assays and results establish this mechanism:

  • In Vivo Tumor Neutralization Assay: Splenocytes from mice cured of L1210 leukemia by BEPH were mixed with L1210 cells and injected into naive mice. This procedure prevented leukemia development in 80% of the recipient mice, demonstrating that the cured mice harbored cells capable of neutralizing the tumor [1].
  • In Vitro Coculturing Assay: Lymphocytes from cured mice were cocultured with L1210 cells, generating a potent tumor-specific cytolytic response against L1210 target cells. Lymphocytes from naive mice did not generate significant cytolytic activity [1].
  • Antibody Depletion Assay: The activity observed in both the in vitro and in vivo assays was completely eliminated by pretreating the splenic lymphocyte population with anti-Thy-1.2 monoclonal antibodies and complement. This confirms that T-cells are the effector population responsible for the tumor cell killing [1].
  • T-cell-deficient Mouse Model: The crucial role of T-cells was further validated in studies using T-cell-deficient nude mice. In these mice, BEPH treatment was not curative, increasing survival time by only approximately two-fold, which stands in stark contrast to the 100% cure rate in immunocompetent mice [1].

The following diagram illustrates the established mechanism of action for BEPH, culminating in a T-cell-mediated immune response that clears the leukemia and establishes long-term immunity.

Start BEPH Administration MOA Mechanism of Action Start->MOA DirectEffect Direct Cytotoxic &    Antiproliferative Effects MOA->DirectEffect ImmuneEffect Induction of Adaptive    Immune Response MOA->ImmuneEffect Assay Key Validation Assays ImmuneEffect->Assay InVivo In Vivo Tumor    Neutralization Assay->InVivo InVitro In Vitro Coculture    & Cytotoxicity Assay->InVitro Antibody Antibody Depletion    (Anti-Thy-1.2) Assay->Antibody Result Outcome: Tumor Eradication    & Lasting Immunity InVivo->Result InVitro->Result Antibody->Result

Critical Considerations for Researchers

  • Schedule Dependency: The efficacy of BEPH monotherapy is highly dependent on the treatment schedule, with specific early-administration windows (initiating treatment around day 3-4 post-inoculation) being critical for achieving curative outcomes [1].
  • Immunocompetent Models: The profound role of T-cells means that the curative potential of BEPH is dependent on a functional host immune system. Researchers must use immunocompetent mouse models (e.g., DBA/2) to replicate the full therapeutic effect observed in the foundational studies [1].
  • Tumor Specificity: The immunity generated by BEPH treatment is tumor-specific. Mice cured of L1210 leukemia rejected a second challenge with L1210 cells but did not reject P388 leukemic cells, although a slight prolongation of mean survival time was noted [1].
  • Polyamine Pathway Complexity: When designing studies around BEPH or similar analogues, consider the complex regulation of polyamine metabolism, including biosynthetic enzymes (ODC, AdoMetDC), catabolic enzymes (SSAT, SMO/PAO), and transport systems [4] [5]. The successful potentiation of BEPH by PAO inhibitors highlights the value of targeting multiple nodes in this pathway [2].

References

1,7-Heptanediamine incompatible chemicals acids

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Hazards

The table below summarizes the identification and hazard information for 1,7-Heptanediamine [1] [2] [3].

Property Description
CAS Number 646-19-5 [1] [2]
Molecular Formula C₇H₁₈N₂ [1] [2]
Synonym(s) Heptamethylenediamine, 1,7-Diaminoheptane [1] [2] [4]
Signal Word Danger [1] [3]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage [1] [3].

Incompatible Chemicals & Handling

This compound is air-sensitive and reacts dangerously with several common chemical classes [1] [3]. The following diagram outlines the key hazard scenarios arising from these incompatibilities:

G Incompatible Incompatible Chemicals Hazard Hazardous Outcomes Incompatible->Hazard Reaction with Action Required Actions Hazard->Action Requires Acids Acids, Acid Chlorides, Acid Anhydrides Heat Violent Reaction (Intense Heat) Acids->Heat ToxicGas Decomposition (Toxic Fumes) Acids->ToxicGas Oxidizers Strong Oxidizing Agents Oxidizers->Heat Oxidizers->ToxicGas Avoid Avoid Contact Heat->Avoid Protect Wear Full Protection ToxicGas->Protect Store Store in Cool, Tightly Closed Container Avoid->Store Protect->Store

Safety Data Sheet (SDS) Reference

For comprehensive handling, the SDS recommends the following personal protective equipment (PPE) and storage conditions [3]:

  • Eye/Face Protection: Face shield and safety glasses.
  • Skin Protection: Wear gloves. Nitrile rubber is a recommended material, with a minimum layer thickness of 0.4 mm for full contact.
  • Body Protection: A complete suit protecting against chemicals.
  • Respiratory Protection: In places without adequate ventilation, use a full-face supplied air respirator.
  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials [3].

First Aid Measures

If exposure occurs, take the following actions and immediately call a poison center or doctor [3]:

  • Inhalation: Move the person into fresh air.
  • Skin Contact: Take off contaminated clothing and shoes immediately. Wash skin with plenty of soap and water.
  • Eye Contact: Rinse cautiously with water for several minutes (at least 15 minutes). Remove contact lenses if present and easy to do. Continue rinsing.

Suggestions for Further Research

The search results provide safety data but lack specific experimental case studies. To build a more comprehensive knowledge base, you could:

  • Consult Specialized Databases: Search directly in scientific databases like PubMed or Scopus for research articles on the reactivity of aliphatic diamines.
  • Review Industry Guidelines: Look for general laboratory safety manuals and chemical compatibility charts from authoritative sources (e.g., National Fire Protection Association, which assigns NFPA 704 codes as mentioned in the SDS [3]).

References

1,7-Heptanediamine handling precautions H314 H318

Author: Smolecule Technical Support Team. Date: February 2026

Safe Handling Procedures and Controls

To mitigate risks, the following exposure controls and personal protective equipment (PPE) are mandatory.

Aspect Requirements & Recommendations
General Handling Precautions Avoid dust and aerosol formation. Use in a well-ventilated area. Provide appropriate exhaust ventilation [1].
Eye/Face Protection Tightly fitting safety goggles [1].
Skin Protection Wear protective gloves, protective clothing, and face protection. Use CE-approved gloves, noting that glove performance may vary with different solutions or concentrations [1].
Respiratory Protection Use a particulate respirator (recommended filter type P2) when dusts are generated [1].
Body Protection Flame-retardant, antistatic protective clothing [1].

Storage and Stability

Proper storage is critical for maintaining chemical safety and integrity.

  • Storage Conditions: Store in a cool, dark place (below 20°C) in an inert atmosphere. Keep the container tightly closed in a dry and well-ventilated place [1].
  • Incompatible Materials: The substance is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents [1].
  • Stability: It is stable under recommended storage conditions [1].

First Aid Measures and Emergency Procedures

Immediate and correct first aid is crucial in case of exposure. The workflow below outlines the key steps to take.

Start Exposure to 1,7-Heptanediamine Inhaled If INHALED Start->Inhaled SkinContact If on SKIN Start->SkinContact EyeContact If in EYES Start->EyeContact Ingested If SWALLOWED Start->Ingested MoveAir Move person to fresh air Inhaled->MoveAir RemoveClothing Take off contaminated clothing and shoes SkinContact->RemoveClothing RinseEyes Rinse cautiously with water for at least 15 minutes EyeContact->RinseEyes NoVomit Do NOT induce vomiting Ingested->NoVomit End Consult a physician immediately MoveAir->End WashSkin Wash with soap and plenty of water RemoveClothing->WashSkin WashSkin->End RinseEyes->End NoVomit->End

Frequently Asked Questions (FAQs)

Q1: What does the hazard statement H314 mean for my daily work with this chemical? H314 means this compound causes severe skin burns and eye damage. Any procedure involving transfer, weighing, or use of this substance must be conducted with great care. You must always wear appropriate PPE—including gloves, lab coat, and safety goggles—and work within a fume hood or with other local exhaust ventilation to prevent contact [1].

Q2: The MSDS mentions the substance is "air sensitive." How does this impact storage? An air-sensitive substance reacts with components in the air, such as oxygen or moisture. For this compound, you must store it under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed. This prevents degradation and maintains the chemical's stability [2].

Q3: What should I do with waste containing this compound? Surplus and non-recyclable material should be offered to a licensed disposal company. A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Contaminated packaging should be disposed of as an unused product [1].

Q4: What are the physical properties I need to know for experimental setup?

  • Physical State: Can form a solidified mass or crystalline chunks [1].
  • Melting Point: 26 - 29 °C [1].
  • Boiling Point: 223 - 225 °C [1].
  • Flash Point: 88 °C (closed cup), classifying it as flammable [1].
  • Solubility: Soluble in water, ethanol, acetone, ether, and benzene [2].

References

1,7-Heptanediamine solubility issues optimization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solubility Data

1,7-Heptanediamine (CAS 646-19-5), also known as heptamethylenediamine, is a linear aliphatic diamine. Its solubility profile in various solvents is foundational for experimental design [1].

The table below summarizes its key physical properties and solubility characteristics:

Property Value / Description
Molecular Formula C₇H₁₈N₂ [1]
Molecular Weight 130.24 g/mol [1]
Boiling Point 223-225 °C [1]
Melting Point 26-30 °C [1]
Soluble In Water, Ethanol, Acetone, Diethyl ether, Benzene [1]
Handling & Safety Causes severe skin burns and eye damage. Air sensitive. Incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents [1].

Troubleshooting Common Solubility Issues

Here are solutions to frequently encountered problems when working with this compound.

Issue 1: Slow or Incomplete Dissolution in Aqueous Solutions

  • Cause: The amine groups can form strong hydrogen-bonding networks with water molecules, which can sometimes slow initial dissolution.
  • Solution:
    • Gentle Heating: Warm the solvent to a moderate temperature (e.g., 30-40°C). Do not overheat, as high temperatures can accelerate oxidation or decomposition.
    • Stirring/Sonication: Use magnetic stirring or a sonication bath to assist in breaking up the liquid and dispersing it throughout the solvent.

Issue 2: Precipitation Upon Storage or Change in Conditions

  • Cause: The diamine can absorb carbon dioxide (CO₂) from the air over time, forming a solid carbamate salt [2].
  • Solution:
    • Inert Atmosphere: Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
    • Sealed Containers: Use tightly sealed vials to minimize exposure to air.
    • Fresh Preparation: Prepare solutions fresh for critical experiments rather than storing them for long periods.

Issue 3: Need for Solubility in Specific Organic Reaction Systems

  • Cause: Certain synthetic applications, such as its use as a precursor for inhibitors or in polymer preparation, require specific solvent environments [1] [2].
  • Solution:
    • Switch Solvents: If a reaction is sluggish in one solvent, consider switching to another from the approved solubility list. For example, N-Methylpyrrolidone (NMP) or Tetrahydrofuran (THF) are often effective organic solvents for diamine-based reactions [2].
    • Optimize Concentration: Ensure the concentration of diamine is not too high for the chosen solvent system, which can lead to precipitation.

Experimental Protocol: Solubilization for Aqueous Systems

This protocol outlines a standard method for preparing a stable aqueous solution of this compound.

Title: Preparation of a 0.5 M Aqueous Solution of this compound

Principle: To dissolve the diamine completely in water while minimizing its exposure to atmospheric CO₂ to prevent carbamate formation.

Materials:

  • This compound (≥98% purity)
  • Deionized water
  • Volumetric flask (100 mL)
  • Magnetic stir bar and stir plate
  • Balance
  • Nitrogen gas line (optional, for purging)

Procedure:

  • Weighing: Tare a small container on the balance. Accurately weigh out ~0.65 g (approximately 5 mmol) of this compound.
  • Transfer: Quantitatively transfer the weighed diamine to the 100 mL volumetric flask.
  • Initial Dissolution: Add about 80 mL of deionized water. If available, briefly purge the headspace of the flask with nitrogen gas.
  • Stirring: Cap the flask and place it on a magnetic stir plate. Stir the mixture vigorously until the solution appears clear and homogeneous.
  • Dilution to Volume: Remove the flask from the stirrer. Carefully add deionized water to bring the final volume to the 100 mL mark. Mix the solution by inverting the flask several times.
  • Storage: Store the solution in a tightly sealed container. For best stability, use within 24 hours or store under a nitrogen atmosphere.

Workflow for Solubility Optimization

The following diagram illustrates a logical workflow for troubleshooting solubility issues, from problem identification to resolution.

G Start Solubility Issue Identified Q1 Is the solvent appropriate? (Water, EtOH, Acetone, Ether) Start->Q1 Q2 Is the compound fresh and stored properly? Q1->Q2 Yes A1_No Switch to a known compatible solvent Q1->A1_No No Q3 Is gentle heating and stirring effective? Q2->Q3 Yes A2_No Use fresh material. Store under inert gas. Q2->A2_No No A3_No Check for precipitation from CO2 absorption. Q3->A3_No No End Solution Ready for Use Q3->End Yes A1_No->Q2 A2_No->Q3 A3_No->End

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when handling this compound? The most significant hazard is its corrosivity, causing severe skin burns and serious eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat [1].

Q2: Can I use this compound in reactions with carbon dioxide? Yes, diamines like this compound can react with CO₂ to form organic amine carbamates. This is a documented synthetic pathway, but it is also the reason your stock solution can precipitate if exposed to air [2].

Q3: My research involves drug development. Why is this compound significant? this compound is used as a key intermediate in the preparation of more complex molecules. For example, it is used to synthesize 1,7-diamino-trans-hept-3-ene, which acts as a deoxyhypusine synthase inhibitor—a potential target for anticancer drug development [1]. Its derivatives have also been investigated in patents for conjunctive cancer therapy [3].

References

Technical Support: Diphenylberyllium (BePh₂)

Author: Smolecule Technical Support Team. Date: February 2026

For researchers handling organoberyllium compounds, safety is the highest priority due to the significant health hazards associated with beryllium and its compounds. Always consult and adhere to your institution's safety protocols before beginning any work [1].

Frequently Asked Questions (FAQs)
  • FAQ 1: What is the solid-state structure of BePh₂? Recent research has clarified that BePh₂ does not form a simple chain polymer like BeMe₂. Instead, it crystallizes as a linear trinuclear complex (Be₃Ph₆) [2] [3]. In this structure, the central beryllium atom is tetrahedrally coordinated, while the two terminal beryllium atoms are trigonal planar [2]. This trimeric structure is also retained in solution but exhibits dynamic behavior where phenyl groups exchange between terminal and bridging positions [2].

  • FAQ 2: Why is the synthesis of BePh₂ from BeCl₂ considered problematic? While syntheses using LiPh or Grignard reagents yield ether adducts of BePh₂, it has been historically difficult to obtain the pure, solvent-free compound. The ether adducts cannot be easily purified by distillation or sublimation, making ether removal a major obstacle [2].

  • FAQ 3: What is a proven high-yield synthesis method for pure BePh₂? An improved and reliable synthesis is the transmetallation reaction between beryllium metal and diphenylmercury in benzene at 140 °C [2]. This method yields pure BePh₂ as colorless rhombic crystals. Reaction: Be + HgPh₂ → (in C₆H₆, 140°C) → BePh₂ + Hg↓ [2]

  • FAQ 4: How can I characterize BePh₂ and confirm its structure? A combination of techniques is effective:

    • X-ray Diffraction: Provides definitive solid-state structure determination, confirming the trimeric structure [2] [3].
    • NMR Spectroscopy: ⁹Be NMR is particularly useful. BePh₂ in solution shows two broad singlets: one near 8.9 ppm (assigned to the tetrahedral Be atom) and another at 21.0 ppm (assigned to the trigonal-planar Be atoms). This signature confirms the trimeric structure is maintained in solution [2].
  • FAQ 5: What are common reactivity patterns and byproducts? BePh₂ acts as a Lewis acid. Key reactions include:

    • Ether Adducts: It can form adducts like BePh₂·Et₂O, but the affinity for ether is surprisingly low [2] [3].
    • Triphenylberyllate Anion: In the presence of an excess of phenyl anions (e.g., from LiPh), BePh₂ can form the [BePh₃]⁻ anion [2].
    • Self-ionization: With crown ethers like 12-crown-4, BePh₂ undergoes self-ionization to form the phenylberyllium cation, [(12‑crown‑4)BePh]⁺ [2] [3].
Critical Safety Notice

Beryllium and its compounds are extremely toxic. They can cause chronic beryllium disease (an incurable lung condition) and are classified as human carcinogens [1]. All handling must be conducted in appropriately controlled environments like fume hoods with proper personal protective equipment (PPE). Ensure you have reviewed and approved safety procedures before starting any experimental work.

Experimental Workflow for Synthesis & Optimization

The following diagram outlines the key stages for the synthesis and characterization of BePh₂, integrating the information from the FAQs above.

Start Start: Be + HgPh₂ Synthesis Synthesis Transmetallation in Benzene at 140°C Start->Synthesis Crystal Crystallization Yields colorless rhombic crystals Synthesis->Crystal Char Characterization Crystal->Char NMR Solution NMR ⁹Be NMR: 8.9 & 21.0 ppm Char->NMR XRD X-ray Diffraction Confirms Be₃Ph₆ trimer Char->XRD End Structure Verified NMR->End XRD->End

BePh₂ Synthesis & Characterization Summary

For easy comparison, key data on synthesis, structure, and characterization is summarized in the table below.

Aspect Details Reference
High-Yield Synthesis Transmetallation: Be + HgPh₂ in benzene, 140°C [2]
Solid-State Structure Linear trimer (Be₃Ph₆) with 3- and 4-coordinate Be atoms [2] [3]
Solution Behavior Trimeric structure retained, dynamic phenyl exchange [2]
Key Characterization ⁹Be NMR: ~8.9 ppm (4-coord.) & ~21.0 ppm (3-coord.) [2]

Key Synthesis Optimization Strategies

Based on the available research, here are strategies to improve your experimental outcomes:

  • Focus on the Reliable Method: Prioritize the transmetallation route over attempts to de-solvate ether adducts, as the latter has proven problematic [2].
  • Monitor Reaction Progress: Use ⁹Be NMR spectroscopy as a key analytical tool to verify the successful formation of the desired BePh₂ trimer and monitor its stability in solution [2].
  • Explore Adduct Purification: If you must work with ether adducts, alternative purification strategies may be needed. Recent studies successfully characterized adducts like BePh₂·Et₂O and Be₂Ph₄·Et₂O, indicating that purifying and working with the adducts themselves is a viable path forward [2].

References

1,7-Heptanediamine storage ambient temperatures degradation

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes key handling properties for 1,7-Heptanediamine (also known as heptamethylenediamine) from technical datasheets [1] [2].

Property Specification / Value
Chemical Name This compound; Heptamethylenediamine [2]
CAS Number 646-19-5 [1] [2]
Molecular Formula C₇H₁₈N₂ [1] [2]
Form at Room Temp. Solid (colorless crystalline chunks or solidified mass) [2]
Melting Point 26°C - 30°C [1] [2]
Boiling Point 223°C - 225°C [1] [2]
Flash Point ~88°C (closed cup) [2]

Storage, Handling & Safety Specifications

Adherence to these protocols is critical for safe laboratory practice.

Aspect Guidelines & Requirements
Recommended Storage Store in a cool place and keep the container tightly closed in a dry, well-ventilated place [2].
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and acid anhydrides [2].
Hazard Classification Causes severe skin burns and eye damage (Skin Corrosion, Category 1B) [1] [2].
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Tightly fitting safety goggles and flame-retardant antistatic clothing are recommended. Respiratory protection is required when dusts are generated [2].

Experimental Protocol: Assessing Stability and Degradation

Since specific degradation data is unavailable, you can adapt this general experimental workflow to study this compound stability under various conditions.

cluster_conditions Define Test Conditions Start Start Define Conditions Define Conditions Start->Define Conditions Prepare Samples Prepare Samples Define Conditions->Prepare Samples C1 Temperature (e.g., 4°C, 25°C, 40°C) C2 Atmosphere (Inert vs. Air) C3 Container (Material, Sealed/Open) C4 Time Points (e.g., 1, 2, 4 weeks) Accelerated Aging Accelerated Aging Prepare Samples->Accelerated Aging Chemical Analysis Chemical Analysis Accelerated Aging->Chemical Analysis Data Interpretation Data Interpretation Chemical Analysis->Data Interpretation End End Data Interpretation->End

Methodology Details:

  • Step 1: Define Conditions - Systematically vary storage parameters to understand their impact [3]. Key factors include temperature (refrigerated, ambient, elevated), atmosphere (air vs. inert gas like nitrogen), and container material and seal.
  • Step 2: Prepare Samples - Aliquot the diamine into vials for each test condition. Using an inert atmosphere (e.g., nitrogen purge) for some samples can help isolate oxidative degradation.
  • Step 3: Accelerated Aging - Place samples in controlled environment ovens or chambers. Elevated temperatures (e.g., 40°C or 60°C) are commonly used to accelerate degradation for predictive modeling.
  • Step 4: Chemical Analysis - Analyze samples at predetermined time points. Suitable techniques include:
    • Chromatography: HPLC or GC to monitor the parent compound's decrease and new peak formation [4].
    • Spectroscopy: FTIR or NMR to identify structural changes in the molecule.
    • Mass Spectrometry: LC-MS or GC-MS to identify degradation products [4].
  • Step 5: Data Interpretation - Plot concentration over time to determine degradation kinetics and identify major degradation products.

Frequently Asked Questions

Q1: What are the known degradation products of this compound? Under combustion or high-heat conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx) [2]. Specific products from ambient-temperature aging are not well-documented and require experimental determination, with possible products including cyclization compounds or oxidative derivatives.

Q2: What is the first aid measure for skin contact with this compound? Immediately take off contaminated clothing and shoes. Wash the affected skin with plenty of soap and water for several minutes. Seek immediate medical attention due to its severe skin corrosion hazard [2].

Q3: Can I store this chemical at room temperature given its melting point? While the melting point is 26-30°C, storing it below this range under refrigeration is a more conservative and recommended practice to ensure physical and chemical stability, especially for long-term storage [2].

Key Guidance for Researchers

  • Prioritize Cold Storage: Given the lack of stability data, default to storing this compound in a refrigerated, tightly sealed container.
  • Monitor and Test: Visually inspect the material for color changes or solid formation before use. For critical applications, establish in-house stability data using the protocol above.
  • Assume Instability in Air: Diamines can be susceptible to oxidation and carbonation. Always handle them under an inert atmosphere for the most sensitive experiments.

References

1,7-Heptanediamine analytical method development HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable internal standard for analyzing 1,7-Heptanediamine by HPLC? A1: The research indicates that This compound (1,7-diaminoheptane) is itself an excellent candidate to be used as an internal standard (IS) for other diamines like cadaverine [1] [2]. This suggests that for your method, you should select a different, structurally similar diamine as your IS. A good alternative mentioned in the literature is 1,6-diaminohexane [3]. Using an internal standard is crucial for correcting losses during sample preparation and variations in injection volume, which is especially important in complex matrices like fermentation broth [3].

  • Q2: My method suffers from low recovery and poor accuracy. What could be the cause? A2: Low recovery is a common issue when analyzing diamines in complex biological samples. The primary cause is often a significant matrix effect, where other components in the sample (e.g., proteins, amino acids, other metabolites) interfere with the derivatization, separation, or detection of your target analyte [1] [3]. To overcome this, you should:

    • Use Internal Standard Calibration: As mentioned above, a structurally similar internal standard corrects for these effects [3].
    • Apply Standard Addition: One study quantifies biogenic amines in fish using the standard addition technique to compensate for significant matrix effect [1]. This involves spiking the sample with known amounts of the analyte to build a calibration curve directly in the sample matrix.
    • Optimize Extraction: Ensure a clean and efficient extraction. A single extraction with 0.2 M perchloric acid has been shown to be effective for amines in a cheese matrix, reducing processing time and potential contamination [4].
  • Q3: Which derivatization reagent should I use for this compound? A3: The most widely used and recommended reagent for HPLC analysis of biogenic amines, including diamines, is dansyl chloride (Dns-Cl) [5] [4] [3]. The advantages of dansyl chloride include a simple derivatization process, stable derivatives, and strong UV absorption leading to high sensitivity [3]. Other reagents like benzoyl chloride [2] or pyrene sulfonyl chloride (PSCl) [1] are also used, but dansyl chloride remains the most common and reliable choice.

Troubleshooting Guide

Here are some common problems and their solutions, synthesized from the general HPLC principles and specific mentions in the search results.

Problem & Symptoms Potential Causes Recommended Solutions & Investigations

| Low Recovery & Accuracy [3] | Matrix Interference: Components like yeast extract in fermentation broth compete for/block the derivatization reagent. | ✓ Use an internal standard (e.g., 1,6-diaminohexane). ✓ Apply standard addition method for quantification. ✓ Clean up sample: Use liquid-liquid extraction (e.g., with toluene) post-derivatization [1] [4]. | | Poor Peak Shape (Tailing/Splitting) | 1. Column Incompatibility: Wrong column chemistry. 2. Derivatization Byproducts: Incomplete reaction or hydrolysis. 3. Sample Solvent Mismatch: Sample solvent stronger than mobile phase. | ✓ Use a C18 column for dansyl derivatives [4]. ✓ Ensure complete derivatization (optimize time/temp). ✓ Purify derivative with solvent extraction [1] [4]. ✓ Match sample solvent to initial mobile phase strength. | | Variable Retention Times | 1. Unstable Mobile Phase pH: Affects ionization of amines/derivatives. 2. Inadequate Column Equilibration. 3. Fluctuations in Flow Rate or Temperature. | ✓ Use a buffered mobile phase (e.g., ammonium acetate) [4]. ✓ Equilibrate column thoroughly before analysis. ✓ Ensure instrument pumps are functioning correctly. | | Extra or Interfering Peaks | 1. Contamination from reagents, solvents, or vial. 2. Side Reactions during derivatization. 3. Co-eluting compounds from the sample matrix. | ✓ Run reagent blanks to identify contamination. ✓ Optimize derivatization conditions (e.g., 60°C for 15 min for Dns-Cl) [4]. ✓ Modify HPLC gradient to improve resolution [5]. |

Detailed Experimental Protocol

This protocol is adapted from methods used for cadaverine and other biogenic amines in complex matrices like fermentation broth and cheese [1] [2] [4].

Sample Preparation and Extraction
  • Homogenization: Weigh 1-5 g of your sample (e.g., fermentation broth).
  • Acid Extraction: Add a known volume (e.g., 10-25 mL) of 0.2 M Perchloric Acid (HClO₄). Shake or vortex vigorously for a defined period (e.g., 1 hour) [2] [4].
  • Centrifugation/Filtration: Centrifuge the mixture (e.g., 10,000 × g for 10 minutes) or filter it through filter paper to obtain a clear supernatant [2].
  • Internal Standard: Spike a known amount of internal standard (e.g., 1,6-diaminohexane) into the extract before the next steps [3].
Pre-Column Derivatization with Dansyl Chloride
  • Alkalization: Transfer 1-5 mL of the clear extract to a clean tube. Add a strong base (e.g., 1-2 mL of 2 M NaOH or saturated sodium bicarbonate solution) to make the solution alkaline (pH ~11), which is necessary for the reaction [2] [4].
  • Derivatization Reaction: Add a solution of dansyl chloride in acetone (e.g., 10-20 mg/mL). A typical molar ratio of Dns-Cl to total amines should be high to ensure complete reaction.
  • Incubation: Incubate the mixture at 60°C for 15 minutes to complete the derivatization reaction [4].
  • Reaction Termination: The reaction can be stopped by adding a small amount of an amino acid like glycine [4].
Purification of Derivatives
  • Extraction: Add a water-immiscible organic solvent like toluene or ethyl acetate to the reaction mixture, shake, and let the phases separate [1] [4].
  • Evaporation: Collect the organic layer (which contains the dansyl-amine derivatives) and evaporate to dryness under a gentle stream of nitrogen gas [1] [4].
  • Reconstitution: Redissolve the dry residue in acetonitrile (ACN) or the initial mobile phase, filter through a 0.22 µm membrane, and transfer to an HPLC vial for analysis [1].

The workflow for the sample preparation and analysis is summarized in the following diagram:

G Start Sample (e.g., Fermentation Broth) A Extract with 0.2 M Perchloric Acid Start->A B Centrifuge/Filter A->B C Add Internal Standard (1,6-diaminohexane) B->C D Alkalize with NaOH C->D E Derivatize with Dansyl Chloride (60°C for 15 min) D->E F Extract Derivatives with Toluene E->F G Evate Organic Layer to Dryness F->G H Reconstitute in Acetonitrile G->H I HPLC Analysis with UV Detection H->I

HPLC Analysis Conditions

The following table provides a suggested starting point for your HPLC method, based on published methods [5] [4].

Parameter Recommended Setting
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

| Mobile Phase | A: Ammonium Acetate Buffer (e.g., 10-50 mM, pH ~6.5) B: Acetonitrile (HPLC Grade) | | Gradient | Time (min) | % B | 0 | 60 | 15 | 90 | 20 | 90 | 20.1 | 60 | 25 | 60 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30-40 °C | | Injection Volume | 10-20 µL | | Detection (DAD) | UV 254 nm (characteristic for dansyl derivatives) |

Key Takeaways for Method Development

  • Matrix is Critical: The biggest challenge in quantifying this compound in fermentation broth is the matrix effect. Your primary focus should be on validating the method's accuracy in the presence of all medium components [3].
  • Internal Standard is Non-Negotiable: Using a reliable internal standard like 1,6-diaminohexane is the most effective way to achieve precise and accurate quantification [3].
  • Validate Thoroughly: Ensure you perform a full method validation including linearity, accuracy (recovery), precision (repeatability), and limits of detection and quantification (LOD/LOQ) to confirm the method's reliability for its intended use [5] [4].

References

Mechanisms of Polyamine Toxicity and Experimental Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The toxicity of polyamines and their analogues is often linked to their metabolic byproducts and disruption of natural polyamine homeostasis [1]. The table below outlines key toxicity mechanisms and relevant experimental models.

Toxicity Mechanism Key Mediators / Processes Potential Experimental Models / Assays
Oxidative Stress Hydrogen peroxide (H₂O₂), Acrolein [1] Measurement of ROS (e.g., DCFDA), Lipid peroxidation assays (e.g., MDA), Antioxidant enzyme activity (e.g., Catalase, SOD).
Direct Macromolecular Damage Reactive aldehydes (e.g., 3-aminopropanal) [1] Comet assay (DNA damage), Western blot for protein carbonylation.
Disruption of Natural Polyamine Homeostasis Competition with endogenous polyamines (putrescine, spermidine, spermine) for cellular uptake or binding sites [2] [3] LC-MS/MS for intracellular polyamine quantification, Cell proliferation/viability assays (e.g., MTT, Clonogenic).
Interference with Hypusine Synthesis Inhibition of eukaryotic initiation factor 5A (eIF5A) activation [2] [3] Western blot for hypusinated eIF5A, Translation assays (e.g., puromycin incorporation).

A General Workflow for Investigating Polyamine Analogue Toxicity

The following diagram outlines a proposed high-level workflow for evaluating the toxicity of a polyamine analogue like BEPH, from initial screening to mechanistic investigation.

Proposed Workflow for Polyamine Analogue Toxicity Assessment cluster_1 Mechanistic Investigation Start Start: New Polyamine Analogue (e.g., BEPH) Screen In Vitro Toxicity Screening Start->Screen Initial Characterization Profile Metabolic Profiling Screen->Profile Identify toxic concentrations Uptake Uptake & Transport Analysis Profile->Uptake Measure metabolite levels & ROS Pathway Pathway Interference Analysis Uptake->Pathway Quantify cellular uptake Validate In Vivo Validation Pathway->Validate Assess hypusination & gene expression

FAQs and Troubleshooting for Polyamine Analogue Experiments

Q1: My polyamine analogue shows high cytotoxicity at low concentrations. What could be the cause?

  • Investigate ROS generation: The toxicity may be driven by reactive oxygen species. Check for an increase in hydrogen peroxide and toxic aldehydes like acrolein using specific fluorescent probes or ELISA [1].
  • Check for catabolic enzyme induction: The analogue might be a substrate for enzymes like spermine oxidase (SMOX), leading to a rapid and high output of toxic metabolites. Inhibiting these enzymes pharmacologically can test this hypothesis [3] [1].

Q2: The analogue inhibits cell growth, but my polyamine level measurements are inconsistent. Why?

  • Confirm transport system engagement: The compound might not be efficiently imported. Polyamine transport is complex and can involve endocytosis [3]. Use a known competitive inhibitor of the polyamine transporter to see if your analogue's effect is blocked.
  • Consider compensatory catabolism: The cell may be rapidly acetylating and exporting natural polyamines or the analogue, confusing the measurement of free polyamine pools. Measure the activity and expression of spermidine/spermine N¹-acetyltransferase 1 (SAT1) [3].

Q3: How can I confirm if my analogue is specifically disrupting the hypusine pathway?

  • Directly measure hypusination: The most definitive method is to analyze the hypusination status of eIF5A via Western blot. The hypusinated form has a higher molecular weight [2] [3].
  • Functional translation assay: Assess the translation of proteins rich in proline motifs that are known to be dependent on hypusinated eIF5A. Ribosome profiling or reporter assays can reveal specific stalling [3].

References

1,7-Heptanediamine purity assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of 1,7-Heptanediamine

This table summarizes the fundamental identifiers and physical properties of this compound, which are crucial for its handling and identification in the lab [1].

Property Value / Description
CAS RN 646-19-5
Synonyms Heptamethylenediamine, this compound
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.24 g/mol
Physical State (20°C) Solid
Melting Point 27 °C
Boiling Point 225 °C
Purity (from supplier) >98.0% (GC)
Water Solubility Soluble

Safety and Handling Information

Proper handling is critical. The following safety information was obtained from its Globally Harmonized System (GHS) classification [1].

Aspect Details
GHS Pictogram Corrosive
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P405, P501
Storage Room temp. (cool, dark place <15°C recommended), under inert gas, air-sensitive.

General Principles for Purity Assessment & Troubleshooting

While specific methods for this compound are not detailed in the search results, the following general analytical principles, referenced from other contexts, are highly relevant.

  • Chromatography is a Key Technique: High-Performance Liquid Chromatography (HPLC) is a widely preferred method for the determination of amines and similar compounds [2] [3]. The process typically involves separating the components of a mixture and requires sensitive detection.
  • Derivatization Enhances Detection: Many amines lack strong ultraviolet (UV) absorption, making direct detection difficult. A common solution is derivatization—chemically modifying the compound to make it easier to detect. Dansyl chloride is a frequently used derivatization agent for amines because it creates stable derivatives with good UV and fluorescence properties [2] [3].
  • Internal Standards Improve Accuracy: For accurate quantification, especially in complex mixtures like fermentation broth, using an internal standard (IS) is critical. This involves adding a known amount of a similar, but non-interfering, compound to the sample. The IS corrects for variations during sample preparation and analysis, leading to much more reliable results [3] [4]. One study noted that without an internal standard, recovery rates for some amines could be as low as 50-60% [2].
  • Sample Extraction is Crucial: The efficiency of extracting the target compound from its matrix (e.g., a fermentation broth) directly impacts results. Different solvents like perchloric acid, hydrochloric acid, and trichloroacetic acid at various concentrations can be tested to find the optimal extraction protocol for your specific sample [2].

The workflow below visualizes the core steps involved in a derivatization-based purity assessment method.

Start Sample Preparation Step1 Extraction with Solvent (e.g., 0.2 M HClO₄) Start->Step1 Step2 Derivatization (e.g., with Dansyl Chloride) Step1->Step2 Step3 Purification & Concentration (e.g., with Toluene, Drying) Step2->Step3 Step4 Instrumental Analysis (HPLC, GC-MS) Step3->Step4 Step5 Data Analysis & Quantification (Using Calibration Curve/Internal Standard) Step4->Step5 End Purity Assessment Report Step5->End

References

BEPH combination therapy side effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: BPH Combination Therapy

This guide addresses common challenges in BPH combination therapy research and development.

Challenge & Description Evidence-Based Insights & Mechanisms Suggested Experimental Mitigation
Poor Patient Adherence & Persistence: Difficulty ensuring patients continue taking multiple medications as prescribed, common in chronic conditions like BPH. Fixed-Dose Combinations (FDCs) show significant improvement. A 2025 Polish study found therapy persistence was 93.6% with FDCs vs. 82.0% with single-component drugs. Adherence was also higher with FDCs (96.6% vs. 91.0%) [1]. Comparative Real-World Evidence (RWE) Studies: Design studies mirroring the methodology of real-life data analysis [1]. Compare adherence (e.g., via Medication Possession Ratio) and persistence (time to discontinuation) between FDC and free-dose combination cohorts over 6-12 months.
Suboptimal Efficacy for Mixed Symptoms: Monotherapy may not adequately address both voiding (obstructive) and storage (irritative) symptoms. Alpha-Blocker + Anticholinergic/Muscarinic Receptor Antagonist (MRA) combinations target different pathways. α1-ARAs relax prostate and bladder neck smooth muscle, while MRAs reduce overactive bladder muscle contractions [1] [2]. Urodynamic & Symptom-Specific Clinical Trials: Implement RCTs with primary endpoints that separately analyze voiding (Qmax, PVR) and storage (urgency, frequency) symptoms. Use the IPSS sub-scores to quantify improvements in each domain [3] [2].
Disease Progression in High-Risk Patients: Preventing long-term complications like acute urinary retention (AUR) and need for surgery in patients with enlarged prostates. Alpha-Blocker + 5-α Reductase Inhibitor (5-ARI) is a cornerstone. ARAs provide rapid symptom relief, while 5-ARIs slowly reduce prostate volume. This combination reduces risk of AUR by 68% and BPH-related surgery by 71% compared to placebo [1] [2]. Long-Term Progression Studies: Conduct multi-year RCTs or large observational studies. Primary endpoints should include time to first AUR event, incidence of BPH-related surgery, and changes in prostate volume (measured via ultrasound) [1] [3].
Managing Side Effect Profiles: Combining drugs may compound side effects (e.g., hypotension from α1-ARAs, sexual dysfunction from 5-ARIs). Personalized Evidence-Based Approach is critical. A 2025 review emphasizes balancing efficacy with tolerability. The choice of combination should be guided by the patient's dominant symptom profile, prostate size, and risk of progression [2]. Dose-Finding & Safety Pharmacokinetics/Pharmacodynamics (PK/PD) Studies: Explore lower doses of individual components in combination to maintain efficacy while reducing adverse events. Assess if FDCs improve bioavailability, allowing for dose reduction [4].

Experimental Protocols for Key Assays

Here are detailed methodologies for experiments cited in the troubleshooting guide.

Protocol 1: Evaluating Adherence & Persistence in a Real-World Setting

This protocol is based on the methodology used in a 2025 real-life data study on FDCs [1].

  • Study Design: Retrospective or prospective cohort study.
  • Data Source: Prescription databases or electronic medical records from urology clinics.
  • Population Definition:
    • Inclusion: Male patients (e.g., >45 years) with a BPH diagnosis receiving combination therapy for at least 3 months.
    • Cohorts: Create two cohorts - one initiated on FDCs, the other on multiple single-component drugs.
  • Key Metrics:
    • Persistence: Calculate the proportion of patients refilling their prescription over a defined period (e.g., 12 months). A gap of >30 days between refills defines discontinuation.
    • Adherence: Calculate the Medication Possession Ratio (MPR). MPR = (Sum of days of medication supplied) / (Number of days in the period). An MPR of ≥80% is typically considered adherent.
    • Patient Satisfaction: Collect via standardized questionnaires (e.g., Treatment Satisfaction Questionnaire for Medication) at follow-up visits [1].
  • Statistical Analysis: Use survival analysis (Kaplan-Meier curves) to compare persistence between cohorts and logistic regression to assess factors influencing adherence.
Protocol 2: Assessing Efficacy in Mixed LUTS via Clinical Trial

This protocol synthesizes endpoints from multiple BPH clinical trials and reviews [1] [3] [2].

  • Trial Design: Randomized, double-blind, placebo- and active-comparator controlled trial.
  • Participants: Men with moderate-to-severe LUTS (IPSS ≥8) including both storage and voiding symptoms.
  • Intervention Groups:
    • Group A: Alpha-blocker (e.g., Tamsulosin 0.4 mg) + Placebo
    • Group B: Muscarinic Receptor Antagonist (e.g., Solifenacin 5 mg) + Placebo
    • Group C: Alpha-blocker + MRA (FDC or co-administered)
    • (Optional) Group D: Alpha-blocker + 5-ARI (for comparison)
  • Primary Endpoints (Measured at 12 weeks and 24 weeks):
    • Change in Total IPSS: From baseline to study end.
    • Change in IPSS Storage Subscore (sum of questions on frequency, urgency, nocturia) and IPSS Voiding Subscore (sum of questions on incomplete emptying, intermittency, weak stream, straining).
    • Change in Qmax (mL/s): Measured via uroflowmetry.
  • Secondary Endpoints: Quality of life (QoL) question from IPSS, incidence of adverse events, Post-Void Residual (PVR) urine volume.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the pharmacological targets and a generalized experimental workflow for evaluating BPH combination therapies.

Diagram: BPH Combination Therapy Pharmacological Targets

G cluster_symptoms LUTS Symptoms cluster_targets Drug Targets & Mechanisms BPH BPH Pathophysiology Storage Storage Symptoms (e.g., Urgency, Frequency) BPH->Storage Voiding Voiding Symptoms (e.g., Weak Stream, Hesitancy) BPH->Voiding A1_Blocker α1-Adrenergic Receptor Antagonist (α1-ARA) A1_Mech • Relaxes prostate & bladder neck smooth muscle • Reduces dynamic obstruction A1_Blocker->A1_Mech MRA Muscarinic Receptor Antagonist (MRA) MRA_Mech • Reduces detrusor muscle overactivity • Increases bladder capacity MRA->MRA_Mech ARI 5-α Reductase Inhibitor (5-ARI) ARI_Mech • Shrinks prostate volume • Reduces static obstruction ARI->ARI_Mech A1_Mech->Voiding MRA_Mech->Storage ARI_Mech->Voiding

This diagram illustrates how different drug classes in combination therapy target the distinct symptom domains of BPH.

Diagram: BPH Combination Therapy Evaluation Workflow

G Start 1. In Vitro Studies A • Cell viability assays • Target binding/activity • Synergy analysis (e.g., Chou-Talalay) Start->A PKPD 2. PK/PD & Preclinical In Vivo A->PKPD B • Dose-range finding • Bioavailability of combinations • Efficacy & safety in animal models PKPD->B Phase2 3. Clinical Proof-of-Concept (Phase II) B->Phase2 C • RCT: Dose-response • Primary: Symptom score (IPSS) • Urodynamic parameters (Qmax, PVR) Phase2->C Phase3 4. Confirmatory Trials (Phase III) C->Phase3 D • Large-scale RCT vs. standard care • Co-primary: Efficacy & safety • Long-term persistence & adherence Phase3->D RWE 5. Real-World Evidence (Post-Marketing) D->RWE E • Registry studies • Database analysis for adherence/persistence • Long-term outcomes (AUR, surgery) RWE->E

This workflow outlines the key stages for evaluating the efficacy, safety, and real-world performance of BPH combination therapies.

Key Takeaways for Researchers

  • Focus on FDCs for Adherence: The most robust data for reducing a major "side effect" of complex regimens—poor adherence—supports the development of Fixed-Dose Combinations. They demonstrate significantly better persistence and adherence in real-world settings [1].
  • Target Symptom Profiles Precisely: The rationale for combination therapy should be mechanistically sound. Use detailed symptom subscales (IPSS storage vs. voiding) and urodynamic measures to prove that the combination effectively targets multiple pathways [3] [2].
  • Balance is Key: A 2025 review concludes that a personalized, evidence-based approach is essential to optimize treatment selection and balance efficacy with tolerability [2]. Clinical trial design should proactively include quality-of-life and detailed safety monitoring as core endpoints.

References

1,7-Heptanediamine vs other polyamine analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Selected Polyamine Analogues

The table below summarizes key analogues based on the search results. Please note that 1,7-heptanediamine primarily serves as a structural backbone or internal standard in research, with its primary derivative being the compound BEPH [1] [2].

Compound Name / Core Structure Core Structure / Analogue Type Key Documented Activities Reported Experimental Models
BEPH (A derivative of this compound) [1] Synthetic polyamine analogue (3-7-3 carbon structure) [1] Eradicates L1210 leukemia; induces T-cell-mediated, tumor-specific immunity [1] L1210 leukemic mice; T-cell-deficient nude mice [1]
Tirapazamine (TPZ) & Derivatives [3] 1,2,4-benzotriazine-1,4-dioxide (Hypoxia-activated prodrug) [3] Preferential hypoxic cytotoxicity; induces DNA damage and apoptosis; anti-angiogenesis [3] MCF-7, NCI-H460, HCT-116 cell lines; in vitro anti-angiogenesis assays [3]
Bis(ethyl)polyamines (e.g., BENSpm, BESpm) [4] Symmetrically substituted spermidine/spermine analogues [4] Depletes natural polyamine pools; induces SSAT activity; leads to cytostasis or cytotoxicity [4] Various cultured tumor cell lines; clinical trials for chemoprevention [4]
This compound (as a core structure) [1] [2] Alkyl diamine (C7 chain) [5] Used as an internal standard in analytical methods; backbone for synthesizing active analogues like BEPH [1] [2] Mass spectrometry analysis of biological samples [2]

Detailed Experimental Data and Protocols

Here is a deeper dive into the experimental findings and methodologies for the key analogues identified.

N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH)
  • In Vivo Antitumor Protocol:
    • Model: Mice were inoculated with L1210 leukemia cells [1].
    • Treatment: BEPH was administered intraperitoneally at 5 mg/kg on days 3, 4, and 5 post-tumor inoculation, or at a higher dose of 10 mg/kg on days 3 and 4 [1].
    • Outcome: This regimen resulted in a 100% cure rate. Mice that were cured also developed immunity to a subsequent challenge with L1210 cells, but not to P388 leukemia cells, indicating a tumor-specific immune response [1].
  • Mechanism of Action Investigation:
    • T-cell Depletion: Splenocytes (spleen cells) from cured mice were treated with anti-Thy-1.2 monoclonal antibodies and complement to deplete T-cells. This treatment completely abolished the cytotoxic response against L1210 cells in vitro and the protective effect in vivo [1].
    • T-cell-deficient Models: BEPH treatment in T-cell-deficient nude mice was not curative, only doubling survival time. This confirms that T-cells are essential for the curative effect of BEPH [1].
Tirapazamine (TPZ) and Its Derivatives
  • In Vitro Cytotoxicity Protocol:
    • Cell Lines: Compounds were tested against human cancer cell lines (e.g., MCF-7, NCI-H460, HCT-116) under both normoxic (normal oxygen) and hypoxic (low oxygen) conditions [3].
    • Measurement: Cell viability was assessed to determine the IC50 values. Derivatives like 9a and 9b showed greater hypoxic cytotoxicity than TPZ itself [3].
  • Apoptosis and Mechanism Analysis:
    • Assays: Induction of apoptosis was confirmed by measuring the activation of caspase 3/7 and the cleavage of poly(ADP-ribose) polymerase (PARP) in HCT-116 cells [3].
    • Anti-angiogenesis Assay: The inhibitory effect on blood vessel formation was tested in an in vitro tube formation assay using HUVECs (human umbilical vein endothelial cells) and fibroblasts. TPZ derivatives 9a and 9b showed significantly greater inhibition of tube formation compared to TPZ at low concentrations (e.g., 70-80% reduction at 2 μM) [3].

Mechanisms of Action: A Visual Guide

The following diagrams illustrate the distinct mechanisms through which these analogues exert their effects.

G BEPH BEPH TCell T-lymphocyte activation BEPH->TCell  Stimulates TumorCell Tumor Cell Death TCell->TumorCell  Specific cytolytic response ImmuneMemory Long-term Immune Memory TumorCell->ImmuneMemory  Leads to

BEPH's Immune-Mediated Antitumor Mechanism

G TPZ TPZ Hypoxia Hypoxic Tumor Region TPZ->Hypoxia BioReduction Enzymatic Bioreduction Hypoxia->BioReduction Cytotoxin Cytotoxic Radical BioReduction->Cytotoxin DNADamage DNA Damage Cytotoxin->DNADamage AntiAngio Anti-angiogenesis Cytotoxin->AntiAngio Apoptosis Apoptosis DNADamage->Apoptosis

Tirapazamine's Hypoxia-Selective Mechanism

Research Implications and Future Directions

The data reveals two divergent therapeutic strategies. BEPH represents a strategy focused on engaging the immune system, offering the potential for durable, specific protection against cancer recurrence [1]. In contrast, TPZ and its derivatives represent a strategy focused on targeting the tumor microenvironment (hypoxia), directly killing hard-to-treat tumor cells and cutting off their blood supply [3].

To bridge the current knowledge gap regarding this compound, future research could:

  • Systematically evaluate the simple this compound structure for any inherent biological activity.
  • Design and synthesize new analogues using the this compound backbone, inspired by the success of BEPH.
  • Conduct direct, head-to-head comparative studies of these compounds in the same experimental models.

References

BEPH T-lymphocyte mediated immunity validation

Author: Smolecule Technical Support Team. Date: February 2026

Clarification of the Term "BEPH"

In the retrieved search results, BEPH stands for "BEiT-based model Pre-training on Histopathological images" [1]. It is an artificial intelligence model designed to analyze histopathological images (whole slide images) for tasks such as cancer diagnosis, subtype classification, and patient survival prediction [1]. This is unrelated to the immunological processes of T-lymphocytes.

To assist your research on T-cell immunity validation, the following information on established experimental methods and key signaling pathways may be helpful.

T-Cell Immunity Validation: Key Experimental Methods

The table below summarizes a core protocol for evaluating antigen-specific T-cell responses, which is fundamental to validating T-cell mediated immunity.

Protocol Aspect Description
Core Method Flow-cytometric Assay for Specific Cell-mediated Immune-response in Activated whole blood (FASCIA); Expansion of antigen-specific T cells from PBMCs followed by flow cytometry detection [2] [3].
Starting Material Human Peripheral Blood Mononuclear Cells (PBMCs) or single-cell suspensions from tissues (e.g., tumors) [2].
Stimulation Peptides (single or pools) spanning the protein of interest [2].
Key Readouts Effector cytokine production (e.g., IFN-γ, TNF-α, IL-2) measured by intracellular cytokine staining; T cell proliferation [2] [3].
Key Advantages High-throughput; sensitive; allows for parallel lymphocyte lineage analysis; uses small blood volumes; non-radioactive [2] [3].

T-Cell Mediated Immunity: Signaling Pathways and Cellular Interactions

Research into genetic diseases has revealed specific signaling pathways crucial for effective T-cell immunity, particularly against viruses like Epstein-Barr virus (EBV). The diagram below illustrates how defects in these pathways can lead to distinct clinical outcomes.

G Start EBV Infection DefectiveKilling Defective killing of EBV-infected B cells Start->DefectiveKilling DefectiveExpansion Defective expansion of EBV-specific CD8 T cells Start->DefectiveExpansion UncontrolledProliferation Uncontrolled proliferation of infected B cells DefectiveKilling->UncontrolledProliferation Lymphoma B-Cell Lymphoma UncontrolledProliferation->Lymphoma NoElimination Failed elimination of infected B cells DefectiveExpansion->NoElimination HLH Hemophagocytic Lymphohistiocytosis (HLH) NoElimination->HLH

The diagram shows that defects in cytotoxic pathways (e.g., lytic granule exocytosis) lead to uncontrolled B-cell proliferation and lymphoma, while defects in T-cell activation and expansion pathways (e.g., CD27/CD70, CD137) prevent the control of infection and can lead to HLH [4].

The table below lists key genes and the pathways they are involved in, where mutations can disrupt the immune response as shown in the diagram above.

Gene Function/Pathway Consequence of Defect
SH2D1A (SAP) Activator of T- and NK-cell cytotoxicity [4] Impaired killing of EBV-infected B cells [4]
CD27, CD70 Co-stimulatory pathway for T-cell expansion [4] Defective expansion of EBV-specific CD8 T cells [4]
CD137 (4-1BB) Co-stimulatory pathway for T-cell expansion [4] Defective expansion of EBV-specific CD8 T cells [4]
RASGRP1, MAGT1, ITK T-cell activation [4] Defective T-cell expansion [4]
CTPS1 DNA metabolism [4] Defective T-cell expansion [4]

Research Recommendations

  • Use specific technical names of assays, such as "FASCIA assay," "Intracellular cytokine staining," "ELISpot," or "antigen-specific T cell expansion protocol."
  • To investigate specific pathways, search for the gene names (e.g., CD27, CD70, SAP) in combination with terms like "T cell immunity" or "immunodeficiency."

References

1,7-Heptanediamine internal standard validation biogenic amines

Author: Smolecule Technical Support Team. Date: February 2026

The Role of 1,7-Heptanediamine as an Internal Standard

In the analysis of biogenic amines, This compound (also known as 1,7-diaminoheptane) serves as a crucial internal standard (IS). Its primary function is to correct for losses that can occur during complex sample preparation steps like extraction, derivatization, and injection, thereby improving the accuracy and precision of quantitative results [1] [2] [3].

The selection of this compound is based on its structural and chemical properties, which are summarized in the table below.

Property Rationale for Use
Structural Similarity A diamine, structurally analogous to common biogenic diamines like putrescine and cadaverine [3].
Absence in Samples Not naturally present in the biological or food matrices being analyzed, ensuring it does not interfere with analyte detection [1].
Stable & Predictable Behavior Behaves consistently and predictably through the multi-step sample preparation and analysis process [1].

Example Analytical Protocols Using this compound

Here are detailed methodologies from published studies that utilize this compound as an internal standard.

HPLC Analysis of Biogenic Amines in Cheese

This protocol is adapted from a study analyzing biogenic amines in cheese using reversed-phase high-performance liquid chromatography (RP-HPLC) [4].

  • Internal Standard Solution: 1.5 mM 1,7-diaminoheptane in 5% trichloroacetic acid (TCA) [4].
  • Sample Preparation:
    • Homogenize 1.0 g of cheese with 9.0 mL of 5% TCA [4].
    • Add 1.0 mL of the internal standard solution [4].
    • Sonicate the mixture for 25 minutes and centrifuge at 5000 rpm for 30 minutes [4].
    • Filter the supernatant through a 0.45 μm membrane filter [4].
  • Derivatization:
    • Mix 2.5 µL of the amine extract with 75 µL of borate buffer (pH 8.8) and 25 µL of the derivative reagent (6-aminoquinolyl-N-hydroxy-succinimidyl carbamate, AQC) [4].
    • Shake the mixture, let it stand at room temperature for 1 minute, and then heat at 55°C for 10 minutes [4].
  • Chromatography:
    • Column: XTerra MS C18 column (4.6 mm × 250 mm, 5 μm) [4].
    • Detection: Fluorescence detection (excitation 250 nm, emission 395 nm) [4].
    • Mobile Phase: Solvent A (0.05 M sodium acetate in 1% tetrahydrofuran, pH 7.0) and Solvent B (methanol) with a gradient program [4].
UPLC Analysis of Biogenic Amines in Foods

This method uses Ultra-Performance Liquid Chromatography (UPLC) for faster and more efficient separation [2].

  • Internal Standard: this compound [2].
  • Sample Preparation:
    • Homogenize the sample with 0.6 M HClO₄ (perchloric acid) [2].
    • Alkalinize the extract with sodium hydroxide solution [2].
  • Derivatization:
    • React the amines with dansyl chloride in saturated sodium carbonate buffer (pH 10.5) at room temperature overnight [2].
  • Chromatography:
    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) [2].
    • Mobile Phase: Solvent A (ammonium acetate buffer) and Solvent B (acetonitrile) with a gradient program [2].
    • Detection: UV detection at 254 nm [2].

The workflow for this method can be visualized as follows:

G Start Start: Food Sample IS_Add Add Internal Standard (this compound) Start->IS_Add Extraction Acid Extraction (e.g., with HClO₄) IS_Add->Extraction Alkalinize Alkalinize Extract Extraction->Alkalinize Derivatization Derivatization (with Dansyl Chloride) Alkalinize->Derivatization UPLC_Analysis UPLC Analysis (C18 Column, UV Detection) Derivatization->UPLC_Analysis Quantification Data Analysis & Quantification UPLC_Analysis->Quantification

Performance Considerations and Validation

While a direct "head-to-head" comparison with other internal standards is limited, the literature provides insights into the performance and validation of methods using this compound.

  • Method Validation: In a study determining biogenic amines in fish, the method using 1,7-diaminoheptane as IS was validated. The reported recovery rates for different amines ranged from 67% (for histamine) to 114% (for spermine), and method repeatability (%RSD) ranged between 7.4% and 14% for the different amines [1].
  • Compensation for Variability: The internal standard is critical for compensating for the variable derivatization efficiencies of different amines, a common challenge in such analyses. The use of this compound provides an additional confirmation tool for identifying target analytes [1].
  • Alternative Standards: It is important to note that other internal standards are also used in the field. For example, 1,6-diaminohexane (cadaverine) has been employed in micellar electrokinetic capillary chromatography (MECC) methods [3]. The choice of IS can depend on the specific analytes of interest and the separation technique.

How to Approach a Deeper Comparison

For a comprehensive comparison guide, you may need to consult specialized scientific resources or conduct a laboratory-based validation. Here are some suggestions:

  • Search Specialized Databases: Look for "method validation" papers in journals focused on food chemistry or analytical techniques. Databases like SciFinder or Web of Science can be more precise for this than general searches.
  • Define Comparison Metrics: Structure your comparison around key performance indicators such as:
    • Chromatographic Resolution: Does the IS peak fully separate from all analyte peaks?
    • Recovery Consistency: How well does it correct for sample preparation losses across different food matrices?
    • Stability During Derivatization: Is it stable under the chosen derivatization conditions?

References

BEPH versus spermidine spermine biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Compound Comparison

The table below summarizes the core differences based on the search results:

Feature Spermidine & Spermine Butyl Benzyl Phthalate (BEPH)
Chemical Class Natural Polyamines [1] Phthalate Ester (plasticizer) [2]
Origin/Status Endogenous in all living cells; essential for metabolism [1] Synthetic industrial chemical; environmental contaminant [2]
Known Biological Activities Cell growth/proliferation, antioxidant, anti-inflammatory, induces autophagy, supports longevity [1] [3] [4] Classified as causing tumors in rodent studies; potential endocrine disruptor [2]
Research & Health Context Investigated for health-promoting, geroprotective, and therapeutic effects [1] [3] [4] Investigated for toxicological and carcinogenic effects [2]

Spermidine and Spermine: Key Biological Activities and Experimental Data

For researchers focusing on spermidine and spermine, the search results provide substantial data on their biological activities. The following table consolidates key experimental findings:

Biological Activity Experimental Model Key Findings / Quantitative Data Citation
Induction of Autophagy & Longevity Yeast, flies, mice, human cells Fasting increases SPD levels; genetic blockade of SPD synthesis abrogates lifespan-extension from fasting. SPD is essential for fasting-mediated autophagy. [4]
Delay Brain Aging & Improve Cognitive Function SAMP8 aging mouse model Oral SPD/SPM improved memory in novel object recognition. ↑SOD activity, ↓MDA levels in brain. Regulated autophagy (↑LC3II, ↑Beclin1, ↓p62) and mitochondrial proteins. [3]
Cardioprotection & Gut Microbiota Modulation PPE-induced AAA mouse model SPD attenuated AAA progression. 16S rDNA sequencing showed SPD remedied gut microbiota dysbiosis and restored dysregulated SPD metabolism and transport. [5]
Pharmacokinetics Randomized controlled trial in humans (n=12) 15 mg/d oral SPD did not increase plasma SPD. Significantly increased plasma spermine (SPM) levels, suggesting presystemic conversion. [6]

Detailed Experimental Protocols

For the key studies cited above, here are the essential methodological details:

  • Brain Aging Study in SAMP8 Mice [3]:

    • Model: Senescence-accelerated mouse P8 (SAMP8).
    • Treatment: Oral administration of spermidine or spermine.
    • Behavioral Tests: Novel object recognition (NOR) test and open field test (OFT) to assess memory and anxiety.
    • Biochemical Analysis: Western blot for proteins like LC3, Beclin1, p62, PSD95, BDNF, Bcl-2, Bax, etc. Measurement of SOD activity and MDA levels.
    • Outcome Measures: Discrimination index in NOR, distance moved in inner squares of OFT, protein expression levels, oxidative stress markers.
  • AAA and Gut Microbiota Study [5]:

    • Model: C57BL/6 mice with porcine pancreatic elastase (PPE)-induced abdominal aortic aneurysm (AAA).
    • Treatment: 3 mM spermidine in drinking water.
    • Assessment: Aortic diameter measurement via ultrasound. 16S rDNA sequencing of cecal contents for microbiome analysis. KEGG pathway analysis for functional prediction.
    • Outcome Measures: Aortic dilation, gut microbiota diversity and composition, functional metabolic pathways.
  • Human Pharmacokinetics Study [6]:

    • Design: Randomized, placebo-controlled, triple-blinded, crossover trial.
    • Subjects: 12 healthy volunteers.
    • Intervention: 15 mg/day spermidine oral supplementation for 5 days.
    • Analysis: LC-MS/MS quantification of polyamines (spermidine, spermine, putrescine) in plasma and saliva.

Spermidine-Induced Autophagy Signaling Pathway

The following diagram illustrates the key signaling pathway through which spermidine induces autophagy, a core mechanism behind many of its observed biological activities, as detailed in the search results [3] [4].

G SPD Spermidine (SPD) EP300 EP300 (p300) Lysine Acetyltransferase SPD->EP300 Inhibits AMPK AMPK Pathway SPD->AMPK Activates eIF5A eIF5A Hypusination SPD->eIF5A Promotes AcTubulin Acetylated Tubulin EP300->AcTubulin Reduces Acetylation of AutophagyProteins Autophagy-related Proteins (e.g., LC3, Beclin-1) AcTubulin->AutophagyProteins Promotes Function of Autophagy Autophagy Induction AutophagyProteins->Autophagy Execute Outcomes Cellular & Organismal Outcomes - Longevity - Healthspan - Cardioprotection - Neuroprotection Autophagy->Outcomes TORC1 TORC1/mTORC1 Inhibition AMPK->TORC1 Inhibits TORC1->Autophagy Suppresses Inhibition of eIF5A->Autophagy Induces

Interpretation and Research Considerations

For the scientific community, the most significant finding is the clear functional dichotomy between these compounds. Research efforts for BEPH are primarily toxicological, while for spermidine and spermine, the focus is on their therapeutic potential.

A critical pharmacokinetic insight from human trials is that oral spermidine supplementation significantly increases plasma spermine, but not spermidine levels [6]. This suggests that many observed in vivo effects of spermidine supplementation may be mediated by its metabolic conversion to spermine.

References

N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine antitumor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Antitumor Polyamine Analogues

The table below summarizes the key experimental findings for BEPH and other related bis(ethyl)polyamine analogues.

Compound Name Abbreviation Experimental Model Key Antitumor Findings Proposed Primary Mechanism Reported Year

| N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine | BEPH | L1210 leukemia in mice (in vivo) | - 100% cure rate with optimized dosing. [1]

  • Induced tumor-specific immunity; cured mice rejected L1210 but not P388 cells. [1] | T-cell-mediated immunity pivotal for curative effect. [1] | 1991 [1] | | N1,N11-bis(ethyl)norspermine | BENSPM | Human MALME-3 melanoma xenografts (in vivo) | - Caused initial tumor regression and sustained growth inhibition. [2]
  • Most effective and best-tolerated homologue in the study. [2] | Induction of polyamine catabolic enzyme SSAT. [2] | 1992 [2] | | N1,N12-bis(ethyl)spermine | BESPM | Human MALME-3 melanoma xenografts (in vivo) | - Fully suppressed tumor growth during treatment. [2]
  • Intermediate host toxicity. [2] | Induction of polyamine catabolic enzyme SSAT (less effective than BENSPM). [2] | 1992 [2] | | Various bis(ethyl)spermine analogues | - | Breast cancer cells (in vitro) & transgenic mouse model | - Inhibited proliferation of ER+ and ER- breast cancer cells. [3]
  • Reduced spontaneous mammary tumor formation in mice. [3] | Down-regulation of ODC, induction of SSAT and SMO, leading to polyamine depletion and ROS production. [3] | 2018 [3] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the key experiments.

  • BEPH (1991 Study)

    • In Vivo Model: Mice were inoculated with L1210 leukemia cells. BEPH was administered intraperitoneally either at 5 mg/kg on days 3, 4, and 5, or at 10 mg/kg on days 3 and 4 post-inoculation. [1]
    • Immunity Assay: Cured mice were challenged with a second injection of L1210 cells or a different tumor cell line (P388) to test for acquired immunity. [1]
    • T-cell Depletion: Splenocytes from cured mice were treated in vitro with anti-Thy-1.2 monoclonal antibodies and complement before being co-cultured with L1210 cells or injected into naive mice, to confirm the role of T-lymphocytes. [1]
    • In Vivo Tumor Neutralization: Splenocytes from immune mice were mixed with L1210 cells and the mixture was injected into naive mice to observe tumor development. [1]
  • BENSPM/BESPM (1992 Study)

    • In Vivo Model: Mice with established MALME-3 human melanoma xenografts (100-200 mm³) were treated. [2]
    • Dosing Regimen: Analogues were administered intraperitoneally three times per day (every 8 hours) for 6 days at various dose levels. [2]
    • Efficacy Metrics: Tumor volume was tracked to measure full suppression during treatment and sustained inhibition after treatment ceased. Tumor delay was calculated as the time for tumors to reach 1000 mm³ relative to the control group. Host toxicity was monitored via weight loss. [2]

Mechanism of Action and Signaling Pathways

The antitumor mechanisms of polyamine analogues involve a multi-faceted disruption of polyamine metabolism. The following diagram synthesizes the key pathways described in the search results for analogues like those used against breast cancer [3] and the T-cell mediated immunity triggered by BEPH [1].

G cluster_legend Key cluster_metabolism Polyamine Metabolism Pathway Inhibit Inhibits/Reduces Induce Induces/Activates Deplete Depletes Kill Direct Cell Killing Analog Polyamine Analogue (e.g., BEPH, BENSPM) ODC Ornithine Decarboxylase (ODC) Analog->ODC Down-regulates SSAT_SMO SSAT & SMO (Catabolic Enzymes) Analog->SSAT_SMO Up-regulates TCell T-lymphocyte Activation Analog->TCell Triggers NaturalPoly Natural Polyamines (Putrescine, Spermidine, Spermine) SSAT_SMO->NaturalPoly Depletes ROS Reactive Oxygen Species (ROS) SSAT_SMO->ROS Generates Outcome Antitumor Effect: Inhibition of Neoplastic Growth NaturalPoly->Outcome Contributes to ROS->Outcome Contributes to subcluster_immunity subcluster_immunity TumorImmunity Tumor-Specific Cytolytic Response TCell->TumorImmunity Memory Long-term Immunological Memory TumorImmunity->Memory TumorImmunity->Outcome

The pathway illustrates the dual mechanisms: direct disruption of polyamine metabolism common to many analogues, and the distinct T-cell mediated immune response specifically documented for BEPH.

Key Insights for Research and Development

  • BEPH's Unique Profile: While most polyamine analogues primarily act by disrupting polyamine metabolism, BEPH's curative effect in L1210 leukemia is notable for its critical dependence on T-cell-mediated immunity [1]. This suggests potential for combination therapies with other immunomodulators.
  • Importance of Structure-Activity: The comparative study on melanoma xenografts clearly shows that small changes in the polyamine backbone significantly influence antitumor efficacy, host toxicity, and tolerance [2]. BENSPM, with a shorter carbon chain, was more effective and less toxic than its homologs.
  • Therapeutic Targeting: Beyond direct cytotoxicity, inducing polyamine catabolism (SSAT/SMO) remains a promising strategy. The resulting depletion of natural polyamines and generation of reactive oxygen species can trigger apoptosis and enhance the effect of other agents like 5-fluorouracil and paclitaxel [3].

Suggestions for Further Research

The available data for BEPH, while compelling, is from a single, older study. To comprehensively assess its current potential, you might:

  • Investigate Recent Literature: Search for BEPH or its structure (CAS 132004-62-7) in specialized chemistry and patent databases for any recent developments or derivative compounds [4].
  • Explore Related Clinical Candidates: Focus on the development paths of other polyamine analogues, such as bis(ethyl)norspermine (BENSPM), which was once considered for clinical trials based on its favorable profile [2].
  • Examine Broader Therapeutic Applications: Review recent research on polyamine metabolism modulation in various cancer types, as this remains an active field of investigation [3].

References

BEPH synthetic polyamine analogue mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of BEPH

BEPH is a synthetic analogue of natural polyamines (e.g., putrescine, spermidine, spermine), which are essential for cell growth. By mimicking their structure, BEPH acts as a polyamine antagonist, disrupting polyamine metabolism and exerting antiproliferative effects on cancer cells [1].

Proposed Mechanisms of Action

Experimental data suggests that BEPH's antitumor effect is multi-faceted. The table below summarizes the key mechanisms and the experimental evidence supporting them.

Mechanism of Action Experimental Evidence / Observed Effects Key Findings

| Cytotoxicity & Growth Inhibition | Inhibition of HeLa and L1210 cell growth; reduction in clonogenic survival [1]. | • IC50 of 0.25 µM in HeLa cells over 4 days. • 80% reduction in cloning efficiency (cytotoxicity). | | Macromolecular Synthesis Inhibition | Reduction in incorporation of radioactive precursors into DNA, RNA, and proteins in HeLa and L1210 cells [1]. | Inhibition of protein synthesis occurred prior to inhibition of RNA and DNA synthesis. | | Mitochondrial Disruption | Altered mitochondrial structure, loss of mitochondrial DNA, reduced activity of mitochondrial enzymes (citrate synthase, cytochrome C oxidase), and depletion of nucleotide triphosphates [2]. | • Marked reduction in ATP levels in HeLa cells. • Growth inhibition in L1210 cells potentiated by glycolysis inhibitor 2-deoxyglucose. | | Immune System Activation | Cured mice rejected subsequent L1210 challenges; splenocytes from cured mice showed tumor-specific cytolytic activity [3]. | • T-cell dependent effect. • Anti-tumor activity abolished in T-cell-deficient nude mice. | | Potentiation with PAO Inhibitors | In vivo combination therapy with PAO inhibitors (e.g., MDL 72527) [1]. | • BEPH (10 mg/kg) alone: 84% increase in survival. • BEPH + PAO inhibitor: achieved 100% cure rate in L1210 leukemia mouse model. |

Detailed Experimental Protocols

The key experiments that elucidated BEPH's mechanisms are summarized below with their methodologies.

  • In Vitro Cytotoxicity and Proliferation Assays [1]

    • Cell Lines: HeLa (human cervical cancer) and L1210 (murine leukemia) cells.
    • Treatment: Cells were exposed to BEPH at various concentrations for up to 4 days.
    • Growth Inhibition: Measured by IC50 (concentration that inhibits 50% of growth).
    • Clonogenic Assay: Treated cells were replated at low density to measure their ability to form colonies, assessing long-term cytotoxicity.
    • Macromolecular Synthesis: Incorporation of radioactive thymidine (DNA), uridine (RNA), and leucine (protein) was measured to determine the sequence of synthetic inhibition.
  • In Vivo Antitumor Efficacy Studies [1] [3]

    • Animal Model: Mice inoculated intraperitoneally (i.p.) with L1210 leukemia cells.
    • Dosing: BEPH was administered i.p., often on a schedule of once daily for 5 days, starting one day after tumor inoculation. Common effective doses were 5-10 mg/kg.
    • Endpoint: Survival time and cure rate (percentage of mice surviving with no signs of tumor over a long period) were the primary metrics.
    • "Tumor Immunity" Challenge: Mice cured of the initial leukemia were re-challenged with a second injection of L1210 cells to test for acquired immunity.
  • Mitochondrial Function Analysis [2]

    • Electron Microscopy: Visual assessment of mitochondrial structural integrity in treated cells.
    • Enzyme Activity Assays: Spectrophotometric measurement of key mitochondrial enzyme activities, including citrate synthase and cytochrome C oxidase.
    • Southern Blot Analysis: Used to detect and quantify the loss of mitochondrial DNA over time and with increasing BEPH doses.
    • ATP/NTP Measurement: Cellular levels of adenosine triphosphate (ATP) and other nucleotide triphosphates (UTP, CTP) were quantified.
  • Immune Response Evaluation [3]

    • T-cell Depletion: Splenocytes from cured mice were treated in vitro with anti-Thy-1.2 monoclonal antibody and complement to eliminate T-cells before testing their tumor-neutralizing capacity.
    • In Vitro Cytolytic Assay: Lymphocytes from cured mice were co-cultured with L51I0 target cells, and specific cell lysis was measured.
    • In Vivo Tumor Neutralization Assay: Splenocytes from cured mice were mixed with L1210 cells and injected into naive mice, which were then monitored for tumor development.

Mechanism of Action Workflow

The following diagram integrates the key mechanisms of BEPH into a single pathway, from cellular entry to ultimate tumor cell death.

BEPH_Mechanism BEPH Antitumor Mechanisms: From Cellular Uptake to Tumor Cell Death cluster_cellular Cellular Level Effects cluster_organism In Vivo / System Level Effects BEPH BEPH MacromolSynth Inhibition of Macromolecular Synthesis BEPH->MacromolSynth Mitochondria Mitochondrial Disruption - DNA Loss - Enzyme Inhibition - ATP Depletion BEPH->Mitochondria TumorDeath Tumor Cell Death & Eradication MacromolSynth->TumorDeath Mitochondria->TumorDeath ImmuneActivation Activation of T-cell Mediated Immunity CureImmunity Curative Effect & Lasting Anti-Tumor Immunity ImmuneActivation->CureImmunity TumorDeath->ImmuneActivation Releases Tumor Antigens

Summary and Key Comparisons

The experimental data paints a picture of BEPH as a multi-targeting agent:

  • Its direct cytotoxic effects are potent, causing rapid inhibition of protein synthesis and severe damage to mitochondrial function, which cripples the cell's energy production [1] [2].
  • Crucially, in vivo, this initial cell death appears to trigger a robust, T-cell-dependent adaptive immune response that is essential for achieving complete cures and long-lasting immunity against the tumor [3].
  • Furthermore, its activity can be significantly potentiated when combined with inhibitors of polyamine oxidase (PAO), leading to 100% cure rates in animal models [1].

References

Synergistic Antitumor Activity of BEPH and PAO Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings on the synergy between BEPH and polyamine oxidase inhibitors, specifically against L1210 leukemia in mouse models.

Polyamine Analogue PAO Inhibitor Experimental Model Treatment Schedule Key Synergistic Outcome Citation
N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) N,N'-bis-2,3-butadieneyl-putrescine Mice inoculated with L1210 leukemia cells (10^5 cells) BEPH (10.0 mg/kg, daily for 5 days, starting day 1) + PAO inhibitor (10.0 mg/kg) 100% cure rate; Prolonged survival time by 84% with BEPH alone; Treated animals developed resistance to a subsequent L1210 challenge. [1]
BEPH N-methyl-N'-2-3-butadienylputrescine Mice inoculated with L1210 leukemia cells BEPH (10.0 mg/kg) + PAO inhibitor 100% cure rate; Treated animals developed resistance to a subsequent L1210 challenge. [1]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies in depth, here are the methodologies used in the cited experiments.

  • In Vivo L1210 Leukemia Model: The studies established leukemia in mice by intraperitoneal (i.p.) inoculation of 10^5 L1210 cells on day 0. The test compounds (BEPH and PAO inhibitors) were administered via intraperitoneal injection. The most effective combination therapy used a dose of 10.0 mg/kg for both BEPH and the PAO inhibitor, given daily for 5 days, starting 24 hours after tumor inoculation (day 1). [1]
  • Assessment of "Cure" and Immunity: Animals were considered "cured" if they survived long-term. To test for acquired immunity, these cured mice were subsequently re-challenged with a second injection of L1210 tumor cells. The failure of the cancer to develop in these mice indicated a specific, acquired immunity. This immunity was further confirmed to be T-cell-mediated through in vitro and in vivo assays using anti-Thy-1.2 monoclonal antibodies, which eliminated the cytotoxic effect. [2] [1]
  • In Vitro Cytolytic Assay: Lymphocytes (splenocytes) harvested from mice cured by the combination therapy were co-cultured with L1210 cells in vitro. This generated a potent, tumor-specific cytolytic (cell-killing) response against L1210 target cells, which was not observed with lymphocytes from naive (untreated) mice. [2]

Mechanism of Action and Signaling Pathways

The therapeutic synergy arises from a multi-faceted mechanism involving direct cytotoxicity and the induction of a robust, specific immune response.

Pathway of Synergistic Action

The following diagram illustrates the proposed mechanism by which BEPH and PAO inhibitors work together to eradicate leukemia cells.

G BEPH BEPH PolyDep Polyamine Deprivation & Potential Cytotoxic Metabolites BEPH->PolyDep Polyamine Analogue PAOi PAOi PAOi->PolyDep Inhibits Catabolism DirectKill Direct Tumor Cell Death PolyDep->DirectKill ImmuneAct Immune System Activation TCell T-cell Activation & Proliferation ImmuneAct->TCell DirectKill->ImmuneAct Exposure of Tumor Antigens TumorClear Tumor Eradication & Long-term Immunity TCell->TumorClear Tumor-specific Cytolytic Response

Key Mechanistic Insights
  • Polyamine Metabolism Disruption: BEPH, as a synthetic polyamine analogue, acts as an antiproliferative agent by interfering with the natural polyamines (putrescine, spermidine, spermine) that are crucial for tumor cell growth. It has been shown to inhibit the incorporation of radioactive precursors into DNA, RNA, and protein in L1210 and HeLa cells. [1] The PAO inhibitor prevents the catabolic breakdown of polyamines, potentially leading to the accumulation of toxic metabolites or a more severe disruption of polyamine homeostasis. [1]
  • Critical Role of T-cells: The synergy is profoundly dependent on the adaptive immune system. Treatment was not curative in T-cell-deficient nude mice, though survival time was extended. This demonstrates that while the drug combination has direct cytotoxic effects, the complete eradication of the tumor and establishment of long-term immunity is T-cell-dependent. [2]
  • Induction of Immunogenic Cell Death: The combined stress of polyamine disruption and cytotoxicity is proposed to lead to immunogenic cell death, exposing tumor antigens. This primes the immune system, leading to the activation of tumor-specific T-lymphocytes that are responsible for clearing the primary tumor and providing immunological memory against recurrence. [2]

Research Context and Further Directions

The study of polyamine metabolism remains a promising avenue in cancer therapy. Subsequent research has continued to explore this area, providing a broader context for the BEPH findings.

  • Immunotherapy Combinations: Recent research focuses on using nanotechnology to deliver immunomodulators and target pathways like PD-1/PD-L1, showing that combining direct anti-proliferative agents with immune activation is a validated strategy. [3]
  • Other Polyamine-Targeting Strategies: Studies have shown that other interventions affecting polyamine metabolism, such as the NSAID indomethacin (which induces the polyamine catabolizing enzyme SSAT), can also synergize with polyamine pathway inhibitors (e.g., MDL72527, SAM486) in different cancer cell lines. [4]
  • Macrophage Activation: Earlier work also demonstrated that polyamine deprivation can act synergistically with low-dose chemotherapeutic agents like cyclophosphamide to activate macrophage tumoricidal activity, further underscoring the immunomodulatory potential of targeting this pathway. [5]

References

×

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

130.146998583 Da

Monoisotopic Mass

130.146998583 Da

Boiling Point

224.0 °C

Heavy Atom Count

9

Melting Point

28.9 °C

UNII

3011L9B20C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

646-19-5

Wikipedia

Heptamethylenediamine

Dates

Last modified: 08-15-2023

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